Micrococcin P1
Description
Properties
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFYNRGFWXAKA-QMXXNAFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O9S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317185 | |
| Record name | Micrococcin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1144.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67401-56-3 | |
| Record name | Micrococcin P1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micrococcin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Micrococcin P1: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a complex thiopeptide antibiotic with a rich and intriguing history. First discovered in 1948, its true structure remained elusive for over six decades, a testament to the intricate molecular architecture of the thiopeptide family.[1][2][3] This guide provides a comprehensive overview of this compound, from its initial isolation to its eventual structural elucidation and its diverse biological activities. It is designed to serve as a technical resource, offering detailed experimental protocols and structured data to aid researchers in the fields of natural product chemistry, microbiology, and drug development.
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a macrocyclic structure containing multiple thiazole rings and a central pyridine moiety.[1] Originally isolated from a Micrococcus species, the producing strain was subsequently lost, leading to a significant pause in research.[1][4] It was not until the discovery of related thiopeptides and advancements in synthetic chemistry that interest in this compound was renewed, culminating in its total synthesis and definitive structural confirmation in 2009.[2][3][5]
This molecule exhibits a potent and selective inhibitory effect on bacterial protein synthesis, primarily targeting Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][6] Its mechanism of action involves binding to the cleft between the 23S rRNA and the L11 protein loop in the bacterial ribosome, thereby interfering with the binding of elongation factors and inhibiting protein translocation.[1] Beyond its antibacterial properties, this compound has demonstrated noteworthy activity against various pathogens, including Mycobacterium tuberculosis, the malaria parasite Plasmodium falciparum, and Hepatitis C Virus (HCV).[6][7][8]
This guide will delve into the key milestones in the history of this compound, present its physicochemical and biological data in a clear, comparative format, and provide detailed experimental protocols for its isolation, purification, and bioactivity assessment. Furthermore, visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, offering a multifaceted resource for the scientific community.
Physicochemical and Biological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67401-56-3 | [1] |
| Molecular Formula | C48H49N13O9S6 | [1] |
| Molecular Weight | 1144.4 g/mol | [1] |
| Appearance | Off-white to light fawn powder | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Target Organism | Strain | MIC (µg/mL) | MIC (nM) | Reference |
| Staphylococcus aureus | 1974149 | 2 | - | [7] |
| Enterococcus faecalis | 1674621 | 1 | - | [7] |
| Streptococcus pyogenes | 1744264 | 1 | - | [7] |
| Plasmodium falciparum | - | - | 32-63 | [7] |
| Mycobacterium tuberculosis | H37Rv (intracellular) | ~1 µM (IC80) | - |
Table 3: Antiviral and Antiprotozoal Activity of this compound (EC50/IC50)
| Target Organism/Virus | Assay | EC50/IC50 | Reference |
| Hepatitis C Virus (HCV) | Pan-genotypic entry inhibition | 0.1-0.5 µM | [7][8] |
| Plasmodium falciparum | In vitro growth inhibition | 35 nM (IC50) |
Key Experimental Protocols
Isolation and Purification of this compound from Staphylococcus equorum
This protocol is adapted from the method described by Carnio et al. (2000).
1. Culture and Harvest:
-
Inoculate Staphylococcus equorum WS 2733 in Brain Heart Infusion (BHI) broth.
-
Incubate for 24 hours at 30°C.
-
Harvest the culture by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet the cells.
2. Ammonium Sulfate Precipitation:
-
Collect the supernatant containing the secreted this compound.
-
Concentrate the antibiotic by ammonium sulfate precipitation.
-
Centrifuge to collect the precipitate and resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.0).
3. Reversed-Phase Chromatography (RPC) - Initial Cleanup:
-
Equilibrate a reversed-phase column (e.g., Silica C18) with Buffer A (0.1% TFA in water).
-
Load the resuspended pellet onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute this compound with a high concentration of organic solvent. Due to its hydrophobicity, it will bind strongly to the C18 column.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Purification:
-
Column: Europher 100-C18 column (250 by 8 mm, 7 µm particle size) or equivalent.
-
Mobile Phase:
-
Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient: A linear gradient from 0% to 80% Buffer B over 30 minutes.
-
Flow Rate: 3.5 mL/min.
-
Detection: UV at 220 nm.
-
Elution: this compound is highly hydrophobic and will elute at a high acetonitrile concentration, typically around 67% acetonitrile (84% Buffer B).
-
Collect the fractions corresponding to the major peak.
-
Confirm the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
5. Desalting and Lyophilization:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Desalt the aqueous solution using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the desalted solution to obtain pure this compound as a powder.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Plates: Sterile 96-well polypropylene microtiter plates (to minimize peptide binding).
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.
-
Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
2. Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound working solution in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Determination of Anti-Hepatitis C Virus (HCV) Activity (EC50)
This is a general protocol for a cell-based HCV entry assay.
1. Cell Culture and Virus:
-
Use Huh7.5 cells or another susceptible cell line.
-
Use cell culture-derived HCV (HCVcc) of the desired genotype, often expressing a reporter gene like luciferase or GFP for easy quantification of infection.
2. Assay Procedure:
-
Seed Huh7.5 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Add the HCVcc inoculum to the wells.
-
Incubate for the desired infection period (e.g., 4-6 hours for entry assays, or longer for replication assays).
-
Remove the virus- and compound-containing medium and replace it with fresh medium.
-
Incubate for a further period to allow for reporter gene expression (e.g., 48-72 hours).
3. Measurement and Analysis:
-
Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Normalize the results to a no-drug control (100% infection) and a no-virus control (0% infection).
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Historical timeline of the discovery and structure elucidation of this compound.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
References
- 1. The agar microdilution method - a new method for antimicrobial susceptibility testing for essential oils and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. iacld.com [iacld.com]
- 7. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Micrococcin P1 chemical structure elucidation
An In-depth Technical Guide to the Chemical Structure Elucidation of Micrococcin P1
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a complex thiopeptide antibiotic first isolated in 1948. It exhibits a range of potent biological activities, including antibacterial, antimalarial, and cytotoxic effects, primarily by inhibiting protein synthesis.[1][2][3] Despite its early discovery, the precise constitutional and stereochemical structure of this compound remained ambiguous for over half a century.[1] Initial structural proposals were later found to be incorrect.[4] The definitive structure was only unambiguously confirmed in 2009 through total synthesis, which produced a compound spectroscopically and polarimetrically identical to the natural product.[1][5] This guide details the key experimental methodologies and data that culminated in the final elucidation of its intricate molecular architecture.
Physicochemical and Spectroscopic Data
The structure elucidation of this compound relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided critical information regarding the molecule's mass, elemental composition, and the connectivity of its atoms.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound.
| Parameter | Value | Source |
| Molecular Mass | 1143 Da | [6][7] |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [8] |
| Observed Mass [M+H]⁺ | 1144.2185 m/z | [8] |
| Calculated Mass [M+H]⁺ | 1144.2179 m/z | [8] |
Nuclear Magnetic Resonance (NMR) Data
Extensive 1D and 2D NMR experiments were required to piece together the complex structure of this compound. The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts was a crucial step in this process.[6] The data presented below is for the compound in DMSO-d₆.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆ [6][8]
| Position | Structural Unit | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Pyridine Core & Thiazoles | |||
| Py-2 | Pyridine | 150.1 | - |
| Py-3 | Pyridine | 129.5 | - |
| Py-4 | Pyridine | 137.9 | 8.45 (d) |
| Py-5 | Pyridine | 119.8 | 8.32 (d) |
| Py-6 | Pyridine | 158.2 | - |
| Thia¹-2 | Thiazole | 170.5 | - |
| Thia¹-4 | Thiazole | 124.7 | 8.59 (s) |
| Thia¹-5 | Thiazole | 148.9 | - |
| Thia²-2 | Thiazole | 165.2 | - |
| Thia²-4 | Thiazole | 122.1 | 8.32 (s) |
| Thia²-5 | Thiazole | 149.3 | - |
| Thia³-2 | Thiazole | 168.1 | - |
| Thia³-4 | Thiazole | 123.5 | 8.43 (s) |
| Thia³-5 | Thiazole | 151.2 | - |
| Peptide Backbone & Side Chains | |||
| T¹ (Threonine) | Cα | 58.9 | 4.55 (m) |
| Cβ | 66.8 | 4.10 (m) | |
| Cγ | 19.5 | 1.15 (d, 6.3) | |
| Dhb¹ (Dehydrobutyrine) | Cα | 131.8 | - |
| Cβ | 110.5 | 7.15 (q, 7.2) | |
| Cγ | 14.2 | 2.05 (d, 7.2) | |
| T² (Threonine) | Cα | 59.2 | 5.30 (m) |
| Cβ | 67.1 | 4.25 (m) | |
| Cγ | 20.1 | 1.20 (d, 6.4) | |
| Dhb² (Dehydrobutyrine) | Cα | 130.5 | - |
| Cβ | 112.1 | 6.90 (q, 7.0) | |
| Cγ | 13.8 | 1.85 (d, 7.0) | |
| V-Thia⁵ (Val-Thiazole) | Cα | 55.4 | 4.80 (d, 8.5) |
| Cβ | 31.2 | 2.25 (m) | |
| Cγ | 19.8, 18.5 | 0.95 (d, 6.8), 0.90 (d, 6.8) | |
| HPA (Hydroxypropylamide) | C1 | 45.3 | 3.80 (m) |
| C2 | 65.9 | 3.65 (m) | |
| C3 | 22.1 | 1.05 (d, 6.2) |
Note: This table represents a selection of key assignments for illustrative purposes. The full structure contains additional thiazole and amino acid residues. Chemical shifts are referenced to the solvent signal.
Experimental Protocols
The elucidation of this compound's structure involved a multi-step process beginning with isolation and purification, followed by detailed spectroscopic analysis and chemical degradation, and ultimately confirmed by total chemical synthesis.
Isolation and Purification
-
Source: this compound is a natural product isolated from various bacteria, including Bacillus, Staphylococcus, and Micrococcus species.[6][9][10]
-
Extraction: The producing bacterium is cultured in a suitable broth medium (e.g., BHI broth). The antibiotic is typically secreted into the supernatant.[6]
-
Concentration: The culture supernatant is subjected to ammonium sulfate precipitation to concentrate the active compound.[6]
-
Chromatography: The concentrated extract is purified using reversed-phase chromatography. A common protocol involves:
-
Initial Cleanup: A low-pressure reversed-phase C₁₈ column is used with a water/acetonitrile gradient containing a trifluoroacetic acid (TFA) modifier.[6]
-
Final Polishing: Semipreparative or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is used to achieve high purity (>98%). The separation is monitored by UV detection at 220 nm and 280 nm.[6][7]
-
Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass spectrometer.[6][7]
-
Protocol:
-
A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol/water).
-
The solution is infused into the ESI source.
-
Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The high resolution of the instrument allows for the determination of the accurate mass, from which the elemental formula (C₄₈H₄₉N₁₃O₉S₆) is calculated.[8]
-
Tandem MS (MS/MS) experiments can be performed to fragment the molecule and gain insights into the sequence and connectivity of the peptide and heterocyclic components.
-
NMR Spectroscopy
-
Technique: High-field NMR spectroscopy (e.g., 600 or 700 MHz) is essential for resolving the many overlapping signals in the molecule's spectrum.[6][8]
-
Protocol:
-
A sample of pure this compound (~1-5 mg) is dissolved in a deuterated solvent, typically DMSO-d₆.
-
1D NMR: ¹H and ¹³C spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: A suite of 2D experiments is run to establish connectivity:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system (e.g., within an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for linking different structural fragments, such as connecting amino acid residues across peptide bonds or to thiazole rings.[6]
-
-
Data Analysis: The combination of these spectra allows for the step-by-step assembly of the molecular structure, tracing the connections from one atom to the next.
-
Confirmation by Total Synthesis
Due to the stereochemical complexity and the initial misassignment of the structure, total chemical synthesis was the ultimate proof of the correct structure.[1][9]
-
Strategy: The synthesis was modular, involving the preparation of key fragments: the central 2,3,6-trisubstituted pyridine core, the poly-thiazole segments, and the modified peptide side chain.[11]
-
Key Steps:
-
Confirmation: The synthetic product was compared to the natural, isolated this compound. The identity was confirmed by showing that the two samples were indistinguishable by NMR spectroscopy, mass spectrometry, and polarimetry.[1][3] This definitively resolved all constitutional and stereochemical ambiguities.[9]
Visualized Workflows and Structures
The following diagrams illustrate the logical workflow of the structure elucidation process and the conceptual architecture of the this compound molecule.
Caption: Workflow for the structure elucidation of this compound.
Caption: Conceptual block diagram of this compound's molecular architecture.
Conclusion
The definitive structural elucidation of this compound was a long-standing challenge in natural product chemistry, highlighting the limitations of early analytical techniques for highly complex, stereochemically rich molecules. The journey from initial isolation to the final, unambiguous structure demonstrates the power of a combined analytical approach. While traditional methods like chemical degradation provided initial clues, it was the synergy of modern high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and, ultimately, the rigorous proof of total synthesis that solved the puzzle. This foundational work has been essential for understanding the molecule's mode of action and provides a solid basis for medicinal chemistry efforts to develop new therapeutic agents based on the thiopeptide scaffold.[1][3]
References
- 1. This compound: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the Bycroft-Gowland structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Structure, biology and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 8. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of this compound - UBC Library Open Collections [open.library.ubc.ca]
Unveiling the Microbial Factories of Micrococcin P1: A Technical Guide for Researchers
A deep dive into the organisms, biosynthesis, and experimental protocols for the potent thiopeptide antibiotic, Micrococcin P1.
For Immediate Release
This technical guide provides an in-depth exploration of the microorganisms responsible for producing this compound, a potent thiopeptide antibiotic with significant interest for drug development professionals. The document outlines the key producing organisms, details their cultivation and the extraction of this valuable compound, and presents the current understanding of its biosynthetic pathways. This guide is intended to serve as a critical resource for researchers and scientists in the fields of natural product discovery, microbiology, and pharmacology.
This compound Producing Organisms: A Comparative Overview
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by a variety of Gram-positive bacteria. The primary producers belong to the genera Staphylococcus, Bacillus, Macrococcus, and Micrococcus. These organisms have been isolated from diverse environments, ranging from soil and marine settings to fermented foods.[1][2]
| Genus | Species | Strain(s) | Isolation Source | Reported Production Yield | Reference(s) |
| Staphylococcus | equorum | WS 2733, KAVA | French Raclette cheese, Fermented foods | 15 mg/L (KAVA) | [2][3][4] |
| hominis | C5835 | Commensal | Not specified | ||
| sciuri (now Mammaliicoccus sciuri) | IMDO-S72, X3041, X3011 | Fermented meat, Environmental | 3710 AU (aerobic), 170 AU (microaerobic) | [5] | |
| aureus | C5802 | Commensal | Not specified | ||
| Bacillus | marisflavi | Not specified | Epibiotic on marine cyanobacterium Moorea producens | Not specified | [6] |
| pumilus | Not specified | Soil | Not specified | [7] | |
| cereus | ATCC 14579 | Not specified | Produces a mixture of thiopeptides including this compound | [2] | |
| Macrococcus | caseolyticus | Not specified | Not specified | Not specified | [8] |
| Micrococcus | sp. | Not specified | Not specified | Not specified | [8] |
Table 1: Known this compound Producing Organisms and Production Insights. This table summarizes the key microbial sources of this compound, their origins, and reported production levels where available. "AU" denotes Arbitrary Units.
Biosynthesis of this compound
The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC).[5][9] This cluster encodes the precursor peptide and the enzymatic machinery required for the extensive post-translational modifications that characterize this thiopeptide.
The this compound Biosynthetic Gene Cluster
The this compound BGC typically includes genes for the precursor peptide (often designated as tclE), enzymes for thiazole formation, dehydration, cyclization, and tailoring enzymes.[10] In some staphylococcal strains, this BGC is located on a plasmid, suggesting the potential for horizontal gene transfer.[5][9] A putative transcriptional regulator of the MerR family, encoded by the tclU gene, has been identified within the cluster, indicating a potential mechanism for self-regulation of the biosynthetic pathway.[5][11]
Regulatory Signaling Pathways
The precise signaling pathways that control the expression of the this compound BGC are not yet fully elucidated. However, the production of secondary metabolites in staphylococci is often tightly regulated by complex networks that respond to environmental cues and cell density. Key regulatory systems in Staphylococcus include two-component systems and quorum sensing, such as the accessory gene regulator (agr) system.[12] It is plausible that these or similar systems play a role in modulating this compound production in response to factors like nutrient availability and population density. Further research is needed to delineate the specific regulatory circuits governing this compound biosynthesis.
Experimental Protocols
Isolation and Cultivation of Producing Organisms
-
Isolation: This strain was originally isolated from the surface of French Raclette cheese.[3]
-
Cultivation for this compound Production:
-
Inoculate a single colony into Brain Heart Infusion (BHI) broth.
-
Incubate at 30°C for 24 hours with shaking. For larger scale production, 20-liter cultures can be used.[3]
-
-
Cultivation for this compound Production:
-
Cultivate in a suitable medium under aerobic or microaerobic conditions. Production is significantly higher under aerobic conditions.[5]
-
-
Isolation: Isolated from the marine cyanobacterium Moorea producens.[6]
-
Cultivation: Can be cultured on marine agar or in marine broth.
Extraction and Purification of this compound
The following protocol is a general guideline adapted from methods used for Staphylococcus equorum.[2][3]
-
Cell Separation: Centrifuge the culture broth (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the cells.[3]
-
Extraction from Supernatant:
-
The supernatant can be subjected to ammonium sulfate precipitation to concentrate the antibiotic.[3]
-
-
Extraction from Cell Pellet (for some strains):
-
Wash the cell pellet with saline.
-
Extract this compound from the cell pellet using isopropanol.[2]
-
-
Purification:
-
Solid-Phase Extraction (SPE): Use a C18 reversed-phase column for initial purification.[3]
-
High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is effective.[2][3]
-
Quantification of this compound
-
Activity Assay: The antimicrobial activity can be quantified using a microtiter plate-based assay against a sensitive indicator strain, such as Listeria monocytogenes. The activity is often expressed in Arbitrary Units (AU) per milliliter.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the presence and purity of this compound, which has a molecular mass of approximately 1143 Da.[3]
-
High-Performance Liquid Chromatography (HPLC): Quantification can be achieved by integrating the peak area from an HPLC chromatogram and comparing it to a standard curve of purified this compound.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows in the study of this compound.
References
- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-Based Characterization of a Plasmid-Associated this compound Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and P2 from Epibiotic Bacteria Associated with Isolates of Moorea producens from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. karger.com [karger.com]
An In-depth Technical Guide to the Micrococcin P1 Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 (MP1) is a potent thiopeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including clinically important pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.[1][2] As a ribosomally synthesized and post-translationally modified peptide (RiPP), its biosynthesis is orchestrated by a dedicated gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, its products, and the experimental methodologies used for its study.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster (BGC) for this compound is typically located on a plasmid and is responsible for the production of this complex natural product. The organization of this cluster is highly conserved across different producing species, such as Mammaliicoccus sciuri and Staphylococcus equorum.
Gene Organization and Function
The MP1 BGC comprises a set of genes encoding the precursor peptide, modifying enzymes, and proteins for transport and immunity. The following table summarizes the genes identified in the MP1 BGC from Mammaliicoccus sciuri IMDO-S72.
| Gene Name | Locus Tag (IMDO-S72) | Putative Function | Protein Size (amino acids) |
| tclE | SSCS72_02893 | Precursor peptide | 52 |
| tclI | SSCS72_02895 | RiPP recognition element (RRE) containing protein | 258 |
| tclJ | SSCS72_02894 | YcaO-domain-containing protein (Cyclodehydratase) | 334 |
| tclK | SSCS72_02892 | Lanthionine biosynthesis protein (Dehydratase) | 959 |
| tclL | SSCS72_02891 | Lanthionine biosynthesis protein (Dehydratase) | 959 |
| tclM | SSCS72_02889 | Pyridine synthase | 433 |
| tclN | SSCS72_02890 | FMN-dependent oxidoreductase (Dehydrogenase) | 283 |
| tclP | SSCS72_02888 | Oxidoreductase | 345 |
| tclS | SSCS72_02887 | Short-chain dehydrogenase/reductase | 254 |
| tclQ | SSCS72_02896 | 50S ribosomal protein L11 (Immunity) | 151 |
| - | SSCS72_02897 | ABC transporter ATP-binding protein | 638 |
| - | SSCS72_02898 | ABC transporter permease | 291 |
Antimicrobial Activity of this compound
This compound exhibits potent inhibitory activity against a wide range of Gram-positive bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values of MP1 against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 33591 (MRSA) | 10 |
| Staphylococcus aureus USA300 (MRSA) | 5 |
| Listeria monocytogenes | 0.6 - 1.25 |
| Enterococcus faecalis | 1.25 |
| Streptococcus pyogenes | 0.6 |
| Bacillus subtilis | 0.3 |
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of this compound.
Purification of this compound from Staphylococcus equorum
This protocol is adapted from the method described by Carnio et al. (2001).[3]
1. Cultivation and Harvest:
-
Inoculate Staphylococcus equorum WS 2733 in Brain Heart Infusion (BHI) broth and incubate at 30°C for 24 hours.
-
Pellet the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.
2. Ammonium Sulfate Precipitation:
-
To the culture supernatant, add ammonium sulfate to 60% saturation and stir overnight at 4°C.
-
Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.0).
3. Reversed-Phase Chromatography:
-
Equilibrate a C18 reversed-phase column with buffer A (0.1% TFA in water).
-
Load the resuspended pellet onto the column.
-
Elute with a linear gradient of buffer B (0.1% TFA in acetonitrile).
-
Collect fractions and assay for antimicrobial activity.
4. High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions by reversed-phase HPLC on a C18 column.
-
Elute with a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at 220 nm and collect the peak corresponding to this compound.
5. Verification:
-
Confirm the purity and identity of this compound by mass spectrometry.
Heterologous Expression of this compound Biosynthetic Genes
1. Gene Cluster Assembly:
-
Synthesize the entire this compound biosynthetic gene cluster with codon optimization for E. coli.
-
Assemble the genes into a suitable expression vector, such as a BAC or a high-copy plasmid with a strong inducible promoter (e.g., T7 or araBAD).
2. Host Strain Selection:
-
Choose an E. coli strain suitable for the expression of complex natural product pathways, such as E. coli BAP1, which is engineered for phosphopantetheinyl transferase-dependent pathways.
3. Transformation and Expression:
-
Transform the expression construct into the chosen E. coli host strain.
-
Grow the recombinant strain in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., IPTG or L-arabinose) and continue cultivation at a lower temperature (e.g., 18-25°C) for 24-48 hours.
4. Extraction and Analysis:
-
Harvest the cells and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate or butanol).
-
Analyze the extract for the presence of this compound using HPLC and mass spectrometry.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving the post-translational modification of a precursor peptide, TclE. The key enzymatic steps are depicted in the following diagram.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for MP1 Purification and Analysis
The following diagram illustrates a typical experimental workflow for the purification and analysis of this compound from a producing strain.
Caption: Workflow for MP1 purification.
References
- 1. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AgriBiotix [agribiotix.com]
- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Micrococcin P1 with its Target, Ribosomal Protein L11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1 is a potent thiopeptide antibiotic that exhibits significant activity against a range of Gram-positive bacteria by inhibiting protein synthesis. Its primary molecular target is the highly conserved ribosomal protein L11, in complex with a specific region of the 23S ribosomal RNA (rRNA) within the GTPase-Associated Center (GAC) of the 50S ribosomal subunit. This guide provides a comprehensive technical overview of the this compound-L11 interaction, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study. The information presented is intended to support further research and development of thiopeptide antibiotics as therapeutic agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising class of antibiotics that target the bacterial ribosome.[1] Unlike many antibiotics that target the peptidyl transferase center or the decoding center, this compound acts on a crucial regulatory hub of the ribosome, the GAC. This center is essential for the function of translational GTPases, such as Elongation Factor G (EF-G), which are vital for the translocation step of protein synthesis.[2]
This guide delves into the specifics of how this compound interacts with its target, the L11-rRNA complex, leading to the inhibition of bacterial growth.
Mechanism of Action
This compound inhibits protein synthesis by binding to a cleft formed by ribosomal protein L11 and helices 43 and 44 of the 23S rRNA.[2][3] This binding site is located within the GAC, a critical region for the binding and function of translational GTPases. The binding of this compound induces a conformational constraint on L11, which in turn perturbs the function of EF-G.[4]
The key steps in the mechanism of action are:
-
Binding to the L11-rRNA Complex: this compound exhibits high-affinity, cooperative binding to the complex of L11 and 23S rRNA. The presence of L11 significantly enhances the binding affinity of the antibiotic to the ribosome.[3]
-
Interference with EF-G Function: The binding of this compound to the GAC physically obstructs the proper binding of EF-G to the ribosome.[2]
-
Inhibition of GTP Hydrolysis: By preventing the stable association of EF-G with the ribosome, this compound inhibits the EF-G-dependent hydrolysis of GTP, a process that is essential for the translocation of tRNAs and mRNA during protein synthesis.[2]
-
Stalling of Translation: The inability of EF-G to function correctly leads to a halt in the elongation cycle of protein synthesis, ultimately resulting in bacterial cell death.
The following diagram illustrates the inhibitory pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-Based Characterization of a Plasmid-Associated this compound Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. The antibiotic micrococcin acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiprotozoal Activity of Micrococcin P1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1, a complex thiopeptide antibiotic, has demonstrated significant antiprotozoal activity, particularly against the malaria parasite Plasmodium falciparum. This document provides a comprehensive technical overview of the antiprotozoal properties of this compound, with a focus on its potent antiplasmodial effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows. While noted for its broad-spectrum antiprotozoal capabilities, this guide primarily details its well-documented activity against Plasmodium falciparum, as specific quantitative data for other protozoa such as Leishmania and Trypanosoma are not extensively available in the reviewed literature.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a macrocyclic structure containing multiple thiazole rings.[1] This structural complexity is linked to its diverse biological activities, including antibacterial, cytotoxic, and notably, antiprotozoal effects.[1][2] The primary mechanism of its antimicrobial action is the inhibition of protein synthesis.[2] In the context of protozoan parasites, this compound exhibits a high degree of selectivity, particularly targeting the prokaryotic-like ribosomes found in the apicoplast of Plasmodium falciparum.[3] This organelle is vital for the parasite's survival, making it an attractive target for novel antimalarial therapies.
Quantitative Antiprotozoal and Cytotoxicity Data
The in vitro efficacy of this compound against Plasmodium falciparum has been quantified in several studies. The following tables summarize the key findings, including its potent growth inhibition and effect on protein synthesis, as well as its cytotoxicity against human cell lines, which allows for the determination of its selectivity index.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parameter | Plasmodium falciparum Strain(s) | IC50 Value | Reference(s) |
| Growth Inhibition | Not Specified | 35 ± 7.9 nM | [3] |
| Protein Synthesis Inhibition | Not Specified | 90 ± 22 nM | [3] |
| Minimal Inhibitory Concentration (MIC) | Not Specified | 32-63 nM | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | Cytotoxicity Metric | Value | Reference(s) |
| HepG2 | Human Liver Cancer Cell Line | % Inhibition at 30 µM | <10% | [4] |
| THP-1 | Human Monocytic Cell Line | % Inhibition at 30 µM | <10% | [4] |
Selectivity Index: Based on the available data, this compound demonstrates a high selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective antiprotozoal concentration. With cytotoxicity observed at concentrations greater than 30 µM and potent antiplasmodial activity in the low nanomolar range, the selectivity index is greater than 500.[4]
Activity Against Other Protozoa
While this compound is described as having broad antiprotozoal activity, specific quantitative data regarding its efficacy against other protozoan parasites such as Leishmania and Trypanosoma is limited in the currently available literature. Thiazole-containing compounds, a structural feature of this compound, have been investigated for their antileishmanial and antitrypanosomal potential, suggesting that this class of molecules holds promise for the development of drugs against these neglected tropical diseases. However, further specific studies on this compound are required to quantify its activity against these parasites.
Mechanism of Action
The primary antiprotozoal mechanism of this compound against Plasmodium falciparum is the inhibition of protein synthesis within the apicoplast, a non-photosynthetic plastid essential for the parasite's survival.[3] The apicoplast contains its own genome and protein synthesis machinery, which is prokaryotic in nature. This compound specifically targets the 23S ribosomal RNA of the large ribosomal subunit in the apicoplast, thereby blocking the translocation step of protein synthesis.[2] This selective inhibition of a vital parasite-specific organelle accounts for its potent and selective antiplasmodial activity.
Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to evaluate the antiprotozoal activity and cytotoxicity of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of the parasite.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black microtiter plates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plates.
-
Add synchronized ring-stage parasitized erythrocytes (typically 1% parasitemia, 2% hematocrit) to each well.
-
Include positive controls (parasitized cells without drug) and negative controls (non-parasitized cells).
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell lines (e.g., HepG2, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cytotoxicity Assay (Resazurin-based Assay)
This assay is another method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Human cell lines (e.g., THP-1)
-
Complete cell culture medium
-
96-well black microtiter plates
-
This compound stock solution (in DMSO)
-
Resazurin solution
-
Fluorescence plate reader
Procedure:
-
Seed the cells in the 96-well plates.
-
Add serial dilutions of this compound.
-
Include appropriate controls.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence intensity (excitation: ~560 nm, emission: ~590 nm).
-
Calculate the CC50 value as described for the MTT assay.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for screening antiprotozoal compounds and the logical relationship of this compound's activity.
General workflow for in vitro antiprotozoal drug screening.
Conclusion
This compound is a potent inhibitor of Plasmodium falciparum with a well-defined mechanism of action targeting the parasite's apicoplast. Its high potency and significant selectivity index underscore its potential as a lead compound for the development of novel antimalarial drugs. While its broad-spectrum antiprotozoal activity is recognized, further research is imperative to quantify its efficacy against other significant protozoan pathogens, such as Leishmania and Trypanosoma, and to fully elucidate its therapeutic potential. The detailed protocols provided herein offer a foundation for the standardized evaluation of this compound and its analogs in a drug discovery and development setting.
References
- 1. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cytotoxic Effects of Micrococcin P1: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the cytotoxic effects of Micrococcin P1, a thiopeptide antibiotic. The information presented herein is curated from publicly available scientific literature and is intended to serve as a resource for researchers investigating the potential of this compound and its analogues in oncology and other therapeutic areas.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a complex macrocyclic structure containing multiple thiazole rings and a central pyridine moiety.[1] While extensively studied for its potent antibacterial activity, which stems from the inhibition of bacterial protein synthesis, its effects on eukaryotic cells, particularly cancer cells, are less well-defined.[1][2] This guide summarizes the current understanding of this compound's cytotoxicity, including quantitative data, experimental methodologies, and a discussion of potential mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound against various cell lines has been investigated, yielding some conflicting results. The available data is summarized in the tables below. It is important to note that direct comparison of these values may be challenging due to variations in experimental conditions, such as incubation times and assay methods.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | % Inhibition/Effect | Source(s) |
| HepG2 | Hepatocellular Carcinoma | Not Specified | > 0.03 mg/mL | Impairs growth | [3] |
| THP-1 | Acute Monocytic Leukemia | Not Specified | > 0.03 mg/mL | Impairs growth | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 30 mM | < 10% | [4] |
| THP-1 | Acute Monocytic Leukemia | Not Specified | 30 mM | < 10% | [4] |
| Various | Not Specified | MTT Assay | Up to 10 µM | No cytotoxicity | [5] |
Note on Conflicting Data: The significant discrepancy in the reported cytotoxicity of this compound against HepG2 and THP-1 cells (growth impairment above 0.03 mg/mL vs. <10% inhibition at 30 mM) highlights the need for further standardized testing. The original research articles containing the full experimental details for these specific data points were not accessible for a direct comparative analysis of the methodologies.
Cytotoxicity of this compound Fragments
A significant finding in the study of this compound's anti-cancer potential comes from the investigation of its synthetic fragments. A doctoral dissertation by Christy, Mitchell Patrick, from the University of California, San Diego, reports that while the parent molecule, this compound, did not exhibit significant anti-cancer activity in in vivo assays, several of its smaller synthetic fragments demonstrated potent cytotoxicity with IC50 values in the low micromolar to high nanomolar range.[6][7] This suggests that the core structural motifs of this compound may hold greater therapeutic promise than the full-length peptide.
Unfortunately, the specific chemical structures of these active fragments and their corresponding detailed IC50 values are not available in the publicly accessible literature reviewed for this guide. Accessing the full dissertation is recommended for researchers interested in pursuing this avenue of inquiry.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound in bacteria is the inhibition of protein synthesis through binding to the L11 protein and 23S rRNA of the bacterial ribosome.[2] However, its cytotoxic mechanism in eukaryotic cancer cells is not yet fully elucidated.
Research on other thiopeptide antibiotics, such as thiostrepton and siomycin A, has shown that they can induce apoptosis in human cancer cells by targeting the oncogenic transcription factor Forkhead box M1 (FoxM1).[8] The suppression of FoxM1 by these thiopeptides leads to the downregulation of anti-apoptotic proteins and the induction of programmed cell death. While it is plausible that this compound could act through a similar pathway, direct evidence for this is currently lacking.
Based on the known activity of related thiopeptides, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound's cytotoxic effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HepG2, THP-1)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in the target cells by treating with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion and Future Directions
The available data suggests that while this compound itself may have limited direct cytotoxicity against cancer cells, its structural fragments hold significant promise as potent anti-cancer agents. The conflicting reports on the cytotoxicity of the parent compound underscore the necessity for standardized and comprehensive in vitro and in vivo studies.
Future research should focus on:
-
Resolving the conflicting cytotoxicity data for this compound through systematic studies using a panel of cancer cell lines and standardized protocols.
-
Synthesizing and evaluating a library of this compound fragments to identify the most potent and selective anti-cancer compounds, as suggested by the work of Christy (2019).
-
Elucidating the precise mechanism of action by which this compound or its active fragments induce cytotoxicity in cancer cells, including the investigation of the FoxM1 pathway and other potential targets.
-
Investigating the potential for synergistic effects of this compound or its derivatives with existing chemotherapeutic agents.
This technical guide provides a foundation for researchers entering this promising area of drug discovery. The exploration of this compound and its analogues could lead to the development of novel and effective cancer therapeutics.
References
- 1. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a complex thiopeptide antibiotic belonging to the ribosomally synthesized and post-translationally modified peptides (RiPPs) family.[1] First isolated from Micrococcus sp., it has since been identified in various other bacterial genera, including Staphylococcus and Bacillus.[2] This document provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its purification and activity assessment, intended to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.
Physical and Chemical Properties
This compound is characterized by its macrocyclic structure, which contains a central 2,3,6-trisubstituted pyridine ring and multiple thiazole moieties.[3] Its detailed physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C48H49N13O9S6 | [4][5][6] |
| Molecular Weight | 1144.4 g/mol | [4][5][6] |
| CAS Number | 67401-56-3 | [4][5][6] |
| Appearance | Off-white to light fawn powder | [5] |
| Purity | >95% (as determined by HPLC) | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [5][6][7] |
| Storage Conditions | -20°C | [5] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [6] |
| Spectral Data | 1H and 13C NMR data have been published. Mass spectrometry confirms a molecular mass of approximately 1143 Da. | [3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its potent antibacterial activity by targeting and inhibiting protein synthesis in Gram-positive bacteria.[5][6] It specifically binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 within the 50S ribosomal subunit.[2][8] This binding site is a crucial component of the GTPase-associated center of the ribosome.
The binding of this compound to this site sterically hinders the association of essential elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), with the ribosome.[1][5] This interference prevents the GTP hydrolysis required for the translocation of the ribosome along the messenger RNA (mRNA) template, thereby arresting the elongation phase of protein synthesis.[1]
Caption: Mechanism of Action of this compound.
Experimental Protocols
Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the final purification step for this compound from a partially purified bacterial culture extract.
a. Materials and Equipment:
-
Partially purified this compound extract
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Europher 100-C18, 7 µm, 250 x 8 mm)
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
0.22 µm syringe filters
b. Methodology:
-
Prepare mobile phases (Solvents A and B) and filter them through a 0.22 µm membrane filter. Degas the solvents.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 2.0 mL/min until a stable baseline is achieved.
-
Dissolve the partially purified this compound extract in a minimal amount of a suitable solvent (e.g., 50% acetonitrile) and filter it through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample using a linear gradient of Solvent B from 5% to 100% over 30-40 minutes at a flow rate of 2.0 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak that elutes at a high concentration of Solvent B (typically >60%).
-
Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain purified this compound powder.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria.
a. Materials and Equipment:
-
Purified this compound
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
b. Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired final concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate each well containing the serially diluted this compound with the bacterial suspension. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Ribosome Binding Assay (Filter Binding Method)
This protocol provides a conceptual framework for demonstrating the interaction of this compound with the bacterial ribosome.
a. Materials and Equipment:
-
Purified 70S ribosomes from a susceptible Gram-positive bacterium
-
Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled) or a fluorescently labeled derivative
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and DTT)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence detector
b. Methodology:
-
Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of labeled this compound in the binding buffer.
-
Incubate the reaction mixtures at 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).
-
Rapidly filter the reaction mixtures through nitrocellulose membranes under vacuum. Ribosomes and any bound this compound will be retained on the membrane, while unbound this compound will pass through.
-
Wash the membranes with cold binding buffer to remove any non-specifically bound ligand.
-
Quantify the amount of labeled this compound retained on the membranes using a scintillation counter or fluorescence detector.
-
To determine binding affinity (Kd), perform saturation binding experiments with increasing concentrations of labeled this compound and analyze the data using appropriate software.
-
Competition binding assays can also be performed by incubating ribosomes with a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound or other ribosome-targeting antibiotics to determine binding specificity.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C48H49N13O9S6 | CID 91755078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Concerning the mode of action of micrococcin upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Micrococcin P1 from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Micrococcin P1, a potent thiopeptide antibiotic, from bacterial cultures. This compound exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium tuberculosis.[1][2] This makes it a compound of interest for further research and drug development.
Introduction
This compound is a macrocyclic peptide antibiotic belonging to the thiopeptide family.[3][4][5] It was first isolated from Micrococcus sp. and has since been found to be produced by various other bacterial genera, including Staphylococcus and Bacillus.[1][2][3][4][5] Its mechanism of action involves the inhibition of ribosomal protein synthesis.[3] The complex structure and potent bioactivity of this compound necessitate robust and efficient purification methods to obtain high-purity material for research and development purposes.
The protocols described herein are based on established methods for the purification of this compound from bacterial culture supernatants, primarily involving ammonium sulfate precipitation followed by reversed-phase chromatography.[6]
Data Presentation
Table 1: this compound Producing Bacteria
| Bacterial Species | Source/Strain | Reference |
| Staphylococcus equorum | WS 2733 (from French Raclette cheese) | [6][7] |
| Staphylococcus equorum | KAVA | [1][2] |
| Bacillus marisflavi | Associated with Moorea producens | [8] |
| Bacillus stratosphericus | Marine-derived strain | [9] |
| Staphylococcus aureus | C5802 | [10] |
| Staphylococcus hominis | C5835 | [10] |
| Staphylococcus sciuri | X3041, X3011 | [10] |
Table 2: Quantitative Purification Data for this compound
| Purification Step | Fold Purification | Recovery (%) | Final Yield | Final Purity | Reference |
| Reversed-Phase Chromatography | 1,600 | 25 | Not Specified | High | [6] |
| One-Step Preparative Reversed-Phase Chromatography | Not Specified | Not Specified | 15 mg/L | 98% | [1][2] |
Experimental Protocols
Protocol 1: Purification of this compound from Staphylococcus equorum WS 2733
This protocol is adapted from the method described by Carnio et al.[6]
1. Bacterial Culture and Harvest:
-
Inoculate Staphylococcus equorum WS 2733 in Brain Heart Infusion (BHI) broth.
-
Incubate the culture at 30°C for 24 hours with shaking.[6]
-
Harvest the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.[6]
-
Collect the supernatant containing the secreted this compound.
2. Ammonium Sulfate Precipitation:
-
Concentrate the antibiotic from the culture supernatant by ammonium sulfate precipitation.[6] The exact percentage of ammonium sulfate saturation should be optimized, but typically a high concentration (e.g., 60-80%) is used for precipitating peptides.
-
Collect the precipitate by centrifugation.
3. Reversed-Phase Chromatography (RPC):
-
Resuspend the ammonium sulfate pellet in 50 mM sodium phosphate buffer, pH 7.0.[6]
-
Apply the resuspended sample to a reversed-phase column (e.g., C18 silica gel) equilibrated with Buffer A (0.1% TFA in water).[6]
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute this compound using a linear gradient of Buffer B (0.1% TFA in acetonitrile). A gradient of 0-80% Buffer B over 30 minutes can be effective.[6]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 349 nm) and collect fractions.[9]
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Polishing:
-
Pool the active fractions from the initial RPC step.
-
Further purify the pooled fractions by RP-HPLC on a C18 column.[6]
-
Use a similar gradient of Buffer A and Buffer B as in the previous step, but with a shallower gradient to achieve high resolution.
-
Collect the peak corresponding to this compound. The purity of the final sample can be confirmed by mass spectrometry, which should show a molecular mass of approximately 1143 Da.[6]
Protocol 2: One-Step Purification of this compound from Staphylococcus equorum KAVA
This streamlined protocol is based on the method developed by Ovchinnikov et al., which yields high purity and recovery.[1][2]
1. Bacterial Culture and Supernatant Preparation:
-
Culture Staphylococcus equorum KAVA as described in Protocol 1.
-
Harvest the cells by centrifugation and collect the supernatant.
2. Preparative Reversed-Phase Chromatography (PRC):
-
Directly apply the culture supernatant to a preparative reversed-phase column.
-
Elute the bound this compound using a step gradient of 45% 2-propanol with 0.1% TFA.[2] This single elution step is reported to yield this compound with high purity (98%) and a good yield (15 mg/L).[1][2]
-
Collect the eluate containing the purified this compound.
3. Verification:
-
Confirm the identity and purity of the purified substance by mass spectrometry, which should reveal a mass of 1144 Da.[2]
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Streamlined one-step purification of this compound.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. This compound and P2 from Epibiotic Bacteria Associated with Isolates of Moorea producens from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and evaluation of the antimicrobial activity of this compound isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Micrococcin P1 via Reversed-Phase HPLC
Introduction
Micrococcin P1 is a potent, macrocyclic thiopeptide antibiotic known for its significant activity against a wide range of Gram-positive bacteria, including drug-resistant strains.[1][2][3] It functions by inhibiting the elongation step of ribosomal protein synthesis.[4] Originally isolated from Micrococcus sp. and later from organisms like Staphylococcus equorum and Bacillus stratosphericus, this compound is a highly hydrophobic molecule with a molecular weight of approximately 1144 Da.[1][2][4][5] Its poor aqueous solubility presents a challenge for purification and therapeutic development, making reversed-phase high-performance liquid chromatography (RP-HPLC) an indispensable tool for achieving high-purity preparations required for research and clinical consideration.[3]
This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase, yielding a final purity of over 95%.[5]
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18 silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). This compound, being a highly hydrophobic peptide, strongly adsorbs to the C18 column under aqueous conditions.[1] By gradually increasing the concentration of acetonitrile in the mobile phase, the polarity of the solvent is decreased, leading to the elution of the bound molecule. A shallow gradient allows for the effective separation of this compound from other less hydrophobic contaminants, which elute earlier. The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to improve peak shape and resolution.[6]
Experimental Protocol
This protocol is adapted from methodologies that have successfully purified this compound to homogeneity.[1]
1. Materials and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Reversed-Phase HPLC Column (e.g., Europher 100-C18, 7 µm, 250 x 8 mm).[1]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Partially purified this compound extract (e.g., from ammonium sulfate precipitation of culture supernatant).
-
Solvents for sample dissolution: Ethanol, Methanol, DMF, or DMSO.[4][5]
2. Sample Preparation
-
Obtain a crude or partially purified extract of this compound. A common preliminary step involves concentrating the antibiotic from a bacterial culture supernatant using ammonium sulfate precipitation.[1]
-
Redissolve the antibiotic-containing fraction in a suitable solvent. For injection, 50% ethanol has been shown to be effective.[1] this compound is also soluble in methanol, DMF, and DMSO.[4][5]
-
Centrifuge the sample at high speed (e.g., 12,000 x g for 10 minutes) to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.
3. HPLC Method
The following table summarizes the instrumental parameters for the RP-HPLC purification.
| Parameter | Specification | Reference |
| Column | Europher 100-C18 (7 µm, 250 x 8 mm) | [1] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | [1] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | [1] |
| Gradient | Linear, 0% to 80% B over 30 minutes | [1] |
| Flow Rate | 3.5 mL/min | [1] |
| Injection Volume | 10 µL (analytical) to several mL (semipreparative) | [1] |
| Detection | UV Absorbance at 220, 289, or 350 nm | [2] |
| Column Temperature | Room Temperature | [1] |
4. Fraction Collection and Post-Purification
-
Monitor the chromatogram at the selected UV wavelength. This compound is expected to elute as a distinct, symmetrical peak at a high concentration of Mobile Phase B (approximately 67% acetonitrile).[1]
-
Collect the peak corresponding to this compound using a fraction collector.
-
Confirm the purity of the collected fraction by re-injecting a small aliquot onto the same column using the same method. A single, sharp peak should be observed.
-
Pool the pure fractions and remove the organic solvent and water, typically via lyophilization (freeze-drying) or rotary evaporation.
-
Store the final purified this compound powder at -20°C.[4][5]
Workflow for this compound Purification
The following diagram illustrates the overall workflow from bacterial culture to purified compound.
Caption: Overall workflow for the isolation and purification of this compound.
Expected Results
This RP-HPLC protocol serves as the final polishing step in the purification of this compound. The strong binding of the compound to the C18 column, requiring a high acetonitrile concentration for elution, confirms its hydrophobic nature.[1]
Table 2: Summary of Purification Performance
| Parameter | Value | Reference |
| Fold Purification | ~1,600-fold increase in specific activity | [1] |
| Recovery | ~25% | [1] |
| Final Purity | >95% (to homogeneity) | [1][5] |
| Molecular Weight (MS) | 1143 - 1144.4 Da | [1][4] |
The described reversed-phase HPLC method is a robust and effective strategy for the final purification of this compound. It successfully separates the target compound from impurities, yielding a product with high purity suitable for detailed biological assays, structural analysis, and further drug development activities. The protocol's reliance on standard C18 columns and common HPLC solvents makes it readily adaptable for most research laboratories.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. hplc.eu [hplc.eu]
Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial activity of Micrococcin P1, a thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria. The following sections include quantitative data on its minimum inhibitory concentrations (MICs), step-by-step experimental protocols for key assays, and diagrams illustrating the experimental workflow and mechanism of action.
Overview of this compound
This compound is a macrocyclic thiopeptide antibiotic that demonstrates significant bactericidal or bacteriostatic effects against a variety of Gram-positive pathogens, including clinically relevant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] Its mechanism of action involves the inhibition of ribosomal protein synthesis, making it a valuable subject for antibiotic research and development.[3]
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | [4] |
| Staphylococcus aureus (MRSA) | 0.25 - 8.0 | [2] |
| Enterococcus faecalis 1674621 | 1 | [4] |
| Enterococcus spp. (VRE) | 0.25 - 8.0 | [2] |
| Streptococcus pyogenes 1744264 | 1 | [4] |
| Bacillus subtilis | 0.05 - 0.8 | [1] |
| Kocuria rhizophila | 0.05 - 0.8 | [1] |
| Mycobacterium spp. | 0.25 - 8.0 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound has poor solubility in water.[5] Therefore, a suitable organic solvent is required to prepare a stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C for future use.
Broth Microdilution Assay for MIC Determination
This method is used to determine the MIC of this compound against a specific bacterial strain in a liquid medium.[7][8]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in MHB.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired starting concentration after the addition of the bacterial inoculum (e.g., for a final starting concentration of 64 µg/mL, add 2 µL of a 3.2 mg/mL stock to the first 100 µL of MHB).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a positive control (bacterial growth without antibiotic), and the twelfth well will be a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Agar Well Diffusion Assay
This assay provides a qualitative assessment of the antibacterial activity of this compound.[9][10][11]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Calipers
Protocol:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Well Creation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution (at a specific concentration) into each well.
-
A solvent control (e.g., DMSO) should be added to one well to ensure it does not inhibit bacterial growth.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antibacterial activity.
-
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Structure, biology and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. goldbio.com [goldbio.com]
- 9. hereditybio.in [hereditybio.in]
- 10. youtube.com [youtube.com]
- 11. webcentral.uc.edu [webcentral.uc.edu]
Determining the Potency of Micrococcin P1: An Application Note on Establishing Minimum Inhibitory Concentration (MIC) Values against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the thiopeptide antibiotic, Micrococcin P1, against the gram-positive bacterium Staphylococcus aureus. The provided methodologies are essential for researchers engaged in antimicrobial susceptibility testing and the development of new therapeutic agents against challenging pathogens like S. aureus, including Methicillin-resistant Staphylococcus aureus (MRSA) strains.
Introduction
This compound is a macrocyclic thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of ribosomal protein synthesis, a critical process for bacterial viability.[4][5][6] Specifically, this compound binds to the cleft between the 23S rRNA and the L11 protein loop on the bacterial ribosome, thereby interfering with the binding of elongation factors and inhibiting protein translocation.[4][7] This unique mode of action makes it a compelling candidate for development against drug-resistant bacterial strains. Establishing standardized protocols to determine its in vitro potency is a critical step in its preclinical evaluation.
Data Summary
The following table summarizes publicly available data on the MIC values of this compound against various strains of S. aureus. This data provides a reference range for researchers performing their own susceptibility testing.
| S. aureus Strain | MIC (µg/mL) | Notes | Reference |
| 1974149 | 2 | - | [2] |
| ATCC 33591 (MRSA) | 0.6 - 10 | Planktonic cells | [8] |
| Clinical Isolate | 2.5 | MRSA strain | [9] |
| Various S. aureus strains | 0.5 - 1.0 | Including a virulent MRSA strain | [5] |
| USA300 (MRSA) | 0.6 - 10 | Planktonic cells | [8] |
Mechanism of Action: Ribosomal Inhibition
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The diagram below illustrates the inhibitory action of this compound.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Ribosomal A Site Functions by Sporangiomycin and Micrococcin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 8. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Use of Micrococcin P1 in a Murine Skin Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Micrococcin P1, a potent thiopeptide antibiotic, in a murine skin infection model, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). The included protocols offer detailed, step-by-step guidance for a reproducible experimental workflow.
Introduction
This compound is a macrocyclic peptide antibiotic that demonstrates significant activity against a wide range of Gram-positive bacteria, including clinically important pathogens like MRSA.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal protein L11 and the 23S rRNA, thereby preventing the translocation step of the growing peptide chain.[2][3] This unique mode of action makes it a compelling candidate for the development of new antimicrobial therapies. Murine skin infection models are crucial preclinical tools for evaluating the in vivo efficacy of novel antibiotics. This document outlines the application of this compound in such a model.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Staphylococcus aureus strains, demonstrating its potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus 1974149 | 2 | [2] |
| MRSA USA300 | 0.6 - 10 | [4] |
| MRSA ATCC 33591 | 0.6 - 10 | [4] |
| MRSA Xen31 | 2.5 | [5] |
Synergistic Activity of this compound with Rifampicin
This compound exhibits strong synergistic effects when combined with other antibiotics, such as rifampicin, against MRSA. This combination significantly reduces the MIC of both drugs.
| Antimicrobial Agent(s) | MRSA Xen31 MIC (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration (FIC) Index | Reference |
| This compound (MP1) alone | 2.5 | - | - | [5] |
| Rifampicin alone | >100 | - | - | [5] |
| MP1 in combination | 0.1 | 25 | 0.05 | [5] |
| Rifampicin in combination | 1.5 | >60 | 0.05 | [5] |
An FIC index of ≤0.5 indicates synergy.
In Vivo Efficacy of this compound and Rifampicin Combination
The combination of this compound and rifampicin has been shown to be effective in eradicating MRSA in a murine skin infection model.
| Treatment Group | Bacterial Load (CFU/wound) | Outcome | Reference |
| This compound alone | Not specified, but unable to eradicate infection | Infection persists | [5] |
| Rifampicin alone | Not specified, but unable to eradicate infection | Infection persists | [5] |
| MP1 + Rifampicin combination | Eradicated | Infection cleared and recurrence prevented | [5] |
| Fucidin cream (control) | Not specified | Resistance development observed | [5] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound Action.
Experimental Workflow for Murine Skin Infection Model
Caption: Murine Skin Infection Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of Bacterial Inoculum (MRSA Xen31)
-
Bacterial Strain: Use a bioluminescent strain of MRSA, such as Xen31, which possesses a stable copy of the Photorhabdus luminescens luxABCDE operon for in vivo imaging.
-
Culture Conditions: Streak the MRSA Xen31 from a frozen stock onto a tryptic soy agar (TSA) plate and incubate at 37°C overnight.
-
Liquid Culture: Inoculate a single colony into 10 mL of tryptic soy broth (TSB) and grow overnight at 37°C with shaking.
-
Harvesting and Washing: Centrifuge the overnight culture to pellet the bacteria. Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Inoculum Preparation: Resuspend the final bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Verify the concentration by serial dilution and plating on TSA.
Protocol 2: Murine Tape-Stripping Skin Infection Model
-
Animals: Use female BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).
-
Hair Removal: Shave a small area (approximately 1x1 cm) on the dorsal side of the mouse.
-
Skin Barrier Disruption: Gently apply and remove adhesive tape to the shaved area repeatedly (approximately 10-15 times) to disrupt the stratum corneum. The skin should appear glistening but not bleeding.
-
Inoculation: Pipette a small volume (e.g., 10 µL) of the prepared bacterial inoculum (Protocol 1) onto the tape-stripped area.
-
Post-Inoculation: Allow the inoculum to air dry before returning the mouse to its cage.
Protocol 3: Topical Treatment with this compound
-
Formulation Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., a cream base or a solution of DMSO and water).
-
For combination therapy, prepare a formulation containing both this compound and rifampicin at the desired concentrations.
-
Prepare a vehicle-only control group.
-
-
Treatment Application:
-
At a predetermined time post-infection (e.g., 2 hours), apply a standardized amount of the treatment formulation (e.g., 20 µL) to the infected area.
-
Gently spread the formulation to cover the entire infected site.
-
-
Treatment Schedule: Apply the treatment once or twice daily for the duration of the experiment (e.g., 10 days).
Protocol 4: Assessment of Treatment Efficacy
-
In Vivo Bioluminescence Imaging:
-
At specified time points (e.g., daily), anesthetize the mice and place them in an in vivo imaging system (IVIS).
-
Acquire bioluminescent images to monitor the bacterial burden in real-time. The light emission is directly proportional to the number of viable bacteria.
-
Quantify the bioluminescent signal (photons/second) from the region of interest (the infected area).
-
-
Bacterial Load Determination (CFU Counting) at Endpoint:
-
At the end of the experiment, humanely euthanize the mice.
-
Excise the infected skin tissue using a sterile biopsy punch.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the bioluminescent signal and CFU counts between the different treatment groups (this compound, rifampicin, combination, and vehicle control).
-
Statistically analyze the data to determine the significance of the treatment effects.
-
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Micrococcin P1 in Food Preservation: A Guide for Researchers and Drug Development Professionals
Introduction
Micrococcin P1, a potent thiopeptide antibiotic, presents a promising avenue for the biopreservation of food products. Its targeted antimicrobial activity against Gram-positive bacteria, including notorious foodborne pathogens, coupled with its production by food-grade bacteria, positions it as a viable alternative to conventional chemical preservatives. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for enhancing food safety and extending shelf life.
Antimicrobial Spectrum and Efficacy
This compound exhibits a narrow but potent spectrum of activity, primarily targeting Gram-positive bacteria. It shows little to no activity against Gram-negative bacteria, yeasts, and molds. This specificity is advantageous in food preservation as it can target specific spoilage organisms and pathogens without disrupting the broader microbial ecology of certain food products.
Table 1: Antimicrobial Spectrum of this compound [1][2]
| Target Microorganism (Gram-Positive) | Susceptibility |
| Listeria monocytogenes | Highly Susceptible |
| Staphylococcus aureus | Susceptible |
| Enterococcus faecalis | Susceptible |
| Streptococcus pyogenes | Susceptible |
| Bacillus cereus | Moderately Susceptible |
| Clostridium perfringens | Susceptible |
| Various Lactobacillus species | Susceptible |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Foodborne Pathogens
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1974149 | 2 |
| Enterococcus faecalis | 1674621 | 1 |
| Streptococcus pyogenes | 1744264 | 1 |
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It specifically targets the bacterial ribosome, a critical component of the protein synthesis machinery.
-
Binding Target: this compound binds to a cleft formed between the L11 protein and the 23S rRNA of the large ribosomal subunit (50S).
-
Inhibition Process: This binding event interferes with the function of elongation factors, such as Elongation Factor-G (EF-G), which are essential for the translocation step of protein synthesis. By obstructing the movement of the ribosome along the messenger RNA (mRNA), this compound effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Application in Food Systems: A Case Study in Soft Cheese
A notable application of this compound has been demonstrated in the preservation of soft cheese, where it effectively inhibits the growth of Listeria monocytogenes.[1][2] The producing organism, Staphylococcus equorum, a food-grade bacterium, can be used as a protective culture during the cheese ripening process.
Table 3: Efficacy of this compound-producing S. equorum in Soft Cheese [2]
| Treatment | Initial L. monocytogenes Inoculum (CFU/cm²) | L. monocytogenes Count after 14 days (CFU/cm²) | Log Reduction |
| Control (non-producing strain) | ~10² | >10⁶ | - |
| S. equorum (this compound producer) | ~10² | <10² (below detection limit) | >4 |
Experimental Protocols
Production and Purification of this compound from Staphylococcus equorum
This protocol is adapted from the methodology described by Carnio et al. (2000).[1]
Materials:
-
Staphylococcus equorum culture
-
Brain Heart Infusion (BHI) broth
-
Centrifuge
-
Ammonium sulfate
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Reversed-phase chromatography column (e.g., C18)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Culture Growth: Inoculate S. equorum in BHI broth and incubate at 30°C for 24 hours.
-
Cell Separation: Pellet the bacterial cells by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to a final saturation of 80% while stirring at 4°C. Allow precipitation to occur overnight.
-
Pellet Collection and Resuspension: Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate. Resuspend the pellet in a minimal volume of 50 mM sodium phosphate buffer (pH 7.0).
-
Reversed-Phase Chromatography: Apply the resuspended pellet to a C18 reversed-phase chromatography column equilibrated with 0.1% TFA in water.
-
Elution: Elute the bound peptides using a linear gradient of acetonitrile (0-80%) in 0.1% TFA.
-
Fraction Collection and Activity Assay: Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes) using an agar well diffusion assay.
-
Reversed-Phase HPLC: Pool the active fractions and subject them to further purification by reversed-phase HPLC using a C18 column and a suitable acetonitrile gradient.
-
Purity Confirmation: Confirm the purity and identity of this compound using mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Purified this compound
-
Target bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Appropriate broth medium (e.g., BHI, Tryptic Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Prepare Bacterial Inoculum: Grow the target bacteria overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium across the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Assessment of Antimicrobial Activity in a Food Matrix (e.g., Milk)
Materials:
-
Purified this compound
-
Pasteurized milk
-
Target foodborne pathogen (e.g., Listeria monocytogenes)
-
Sterile containers
-
Plate Count Agar (PCA)
Protocol:
-
Prepare Inoculum: Prepare a culture of the target pathogen and dilute it to a known concentration (e.g., 10⁴ CFU/mL).
-
Spike Milk Samples: Inoculate sterile milk samples with the prepared pathogen culture.
-
Add this compound: Add different concentrations of purified this compound to the inoculated milk samples. Include a control sample with no this compound.
-
Incubation: Incubate the samples at a relevant storage temperature (e.g., 4°C or 10°C) for a specified period (e.g., 7 days).
-
Microbial Enumeration: At regular intervals (e.g., day 0, 1, 3, 5, 7), take aliquots from each sample, perform serial dilutions, and plate on PCA to determine the viable cell count (CFU/mL).
-
Data Analysis: Compare the growth of the pathogen in the presence and absence of this compound to determine its inhibitory effect in the food matrix.
Safety and Regulatory Considerations
While the producing organism, Staphylococcus equorum, is considered food-grade, this compound itself is classified as an antibiotic.[1] Therefore, its application as a food preservative would require thorough safety assessments and regulatory approval. Currently, there is limited publicly available data on the in vivo oral toxicity of this compound. Further research, including animal feeding studies, is necessary to establish a comprehensive safety profile for its use in food.
Future Perspectives
The application of this compound in food preservation holds significant promise. Future research should focus on:
-
Broadening Food Applications: Investigating the efficacy of this compound in a wider range of food matrices, including meat, beverages, and plant-based products.
-
Stability Studies: Evaluating the stability of this compound under various food processing conditions, such as different pH levels and heat treatments.
-
Synergistic Effects: Exploring the potential for synergistic antimicrobial activity when this compound is combined with other natural preservatives or preservation techniques.
-
Comprehensive Safety Evaluation: Conducting rigorous in vivo toxicity studies to ensure its safety for human consumption.
By addressing these research areas, the full potential of this compound as a natural and effective food biopreservative can be realized, contributing to a safer and more sustainable food supply.
References
Application Notes and Protocols: Investigating the Anti-Malarial Effects of Micrococcin P1 on Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent anti-malarial activity of Micrococcin P1, a thiopeptide antibiotic, against Plasmodium falciparum. Detailed protocols for assessing its inhibitory effects on parasite growth and protein synthesis are provided, along with key quantitative data and a summary of its mechanism of action.
Introduction
This compound is a macrocyclic peptide antibiotic that has demonstrated significant inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite.[1] Its unique mechanism of action, targeting protein synthesis within the parasite's apicoplast, makes it a compelling candidate for further investigation in the development of novel anti-malarial therapeutics. The apicoplast is a non-photosynthetic plastid essential for parasite survival, involved in crucial metabolic pathways such as fatty acid and isoprenoid biosynthesis.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against P. falciparum and its selectivity towards the parasite over mammalian cells.
| Parameter | Value | Cell Line / Organism | Reference |
| Growth Inhibition IC50 | 35 ± 7.9 nM | Plasmodium falciparum (blood stage) | |
| Protein Synthesis Inhibition IC50 | 90 ± 22 nM | Plasmodium falciparum (blood stage) | |
| Cytotoxicity IC50 | > 10 µg/mL | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Cytotoxicity IC50 | > 10 µg/mL | HeLa (human cervical cancer cells) | |
| Cytotoxicity IC50 | > 10 µg/mL | HCT 116 (human colon cancer cells) | |
| Selectivity Index | > 500 | (HepG2 and THP-1 cells) | [4] |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 in a mammalian cell line to the anti-plasmodial IC50. A higher SI value indicates greater selectivity for the parasite.
Mechanism of Action: Inhibition of Apicoplast Protein Synthesis
This compound exerts its anti-malarial effect by specifically inhibiting protein synthesis within the P. falciparum apicoplast. This organelle possesses its own ribosome, which is of prokaryotic origin and therefore distinct from the eukaryotic ribosomes found in the parasite's cytoplasm and the host red blood cell. This compound, like other thiopeptide antibiotics, is thought to bind to the large subunit of the apicoplast ribosome, thereby interfering with the translation of essential proteins encoded by the apicoplast genome. This disruption of apicoplast function ultimately leads to parasite death.
Caption: this compound inhibits protein synthesis in the P. falciparum apicoplast.
Experimental Protocols
Protocol 1: In Vitro Anti-malarial Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[4][5][6][7]
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I)
-
Human red blood cells (RBCs)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Workflow Diagram:
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival [frontiersin.org]
- 3. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. researchgate.net [researchgate.net]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Thiopeptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the significant challenge of low aqueous solubility in thiopeptide antibiotics. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed protocols to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why do many thiopeptides exhibit low aqueous solubility?
Thiopeptides are a class of sulfur-rich, macrocyclic peptides that often present poor aqueous solubility due to their complex structures and hydrophobic nature.[1][2] Factors contributing to their low solubility include a high proportion of non-polar (hydrophobic) amino acids, a rigid macrocyclic structure, and the tendency to self-associate and form aggregates in aqueous solutions.[1][3] This poor solubility is a primary obstacle to their development as therapeutic agents for human use.[4][5]
Q2: What are the main consequences of low thiopeptide solubility in drug development?
Poor solubility is a critical hurdle that significantly impacts a drug's "drugability" and therapeutic success.[1] For thiopeptides, it leads to several challenges:
-
Poor Pharmacokinetic Profile: Low solubility results in inadequate absorption from the gastrointestinal (GI) tract, leading to low and variable bioavailability.[2][4][6]
-
Formulation Difficulties: Creating stable and effective dosage forms, especially for oral or intravenous administration, becomes extremely challenging.[6][7]
-
Reduced Therapeutic Efficacy: Insufficient dissolved concentration at the target site can limit the drug's biological activity.[1]
-
Development Delays: Overcoming solubility issues can add significant time and cost to the drug development process.[6]
Q3: What are the primary strategies to enhance the aqueous solubility of thiopeptides?
Approaches to improve thiopeptide solubility can be broadly categorized into chemical modifications and formulation strategies.
-
Chemical and Molecular Modifications: These involve altering the thiopeptide's structure to increase its intrinsic solubility.[1]
-
Analog Synthesis: Creating semi-synthetic analogs by replacing hydrophobic residues with hydrophilic ones.[1][4][5] A notable example is LFF571, a derivative of GE2270A developed for treating Clostridioides difficile infections.[4]
-
PEGylation: Attaching hydrophilic polyethylene glycol (PEG) polymer chains to create a "hydrophilic shield" around the molecule.[1]
-
Site-Specific Modification: Attaching small, charged molecules like betaine to the peptide.[8]
-
Prodrugs: Conjugating the thiopeptide to a carrier molecule to improve its transport and solubility characteristics.[9][10][11]
-
-
Formulation-Based Strategies: These methods modify the thiopeptide's environment or delivery vehicle without changing its chemical structure.[1]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can enhance the dissolution rate.[12][13][14]
-
Solid Dispersions: Dispersing the thiopeptide in a polymer matrix to create an amorphous, higher-energy state that improves solubility.[12][15]
-
Lipid-Based Formulations: Using lipids, oils, and surfactants to create systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) that can solubilize hydrophobic compounds.[12][16][17]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[15][16][17]
-
Use of Co-solvents and pH Adjustment: Dissolving the thiopeptide in a mixture of water and a water-miscible organic solvent (co-solvent) or adjusting the pH of the solution away from the thiopeptide's isoelectric point (pI) can increase solubility.[1][18][19]
-
Q4: How is the solubility of a thiopeptide experimentally determined?
Determining the solubility of a thiopeptide is a critical step in its development.[20] The two main types of assays are:
-
Turbidimetric Solubility Assay: This is a high-throughput method where a thiopeptide is dissolved at various concentrations. The solution becomes cloudy or turbid when it is saturated. This turbidity is measured with a UV-visible detector, and the inflection point on a curve of absorbance versus concentration corresponds to the kinetic solubility limit.[20]
-
Thermodynamic (Equilibrium) Solubility Assay: This method provides a more accurate measure of a compound's true solubility. It involves longer incubation times (24-72 hours) to ensure the solution has reached equilibrium between the dissolved and undissolved states. It is often used in pre-formulation studies.[20]
Troubleshooting Guide
Problem: My newly synthesized thiopeptide analog shows lower solubility than the parent compound.
-
Possible Cause: The modifications introduced, while intended to improve bioactivity, may have inadvertently increased the overall hydrophobicity or promoted aggregation. Replacing one hydrophobic amino acid with another, even if different, may not improve solubility.[1]
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate the predicted LogP and isoelectric point (pI) of your new analog. A higher LogP suggests increased hydrophobicity.
-
Sequence Modification: If possible, rationally substitute hydrophobic amino acids with charged or polar ones, such as Lysine, Arginine, or Glutamic Acid.[1][18]
-
Terminal Modifications: Consider N-terminal acetylation or C-terminal amidation, which can sometimes improve solubility by shielding terminal charges and preventing enzymatic degradation.[18]
-
Visualize the Strategy: Use a systematic approach to evaluate modifications, as outlined in the diagram below.
-
Caption: Troubleshooting workflow for low analog solubility.
Problem: I've improved solubility with a formulation, but the thiopeptide has lost its bioactivity.
-
Possible Cause: The excipients used in the formulation (e.g., surfactants, polymers, cyclodextrins) may be interfering with the thiopeptide's ability to bind to its biological target.[4] For example, a cyclodextrin might encapsulate a key pharmacophore, preventing it from interacting with a bacterial ribosome.
-
Troubleshooting Steps:
-
Screen Different Excipients: Test a panel of excipients from the same class. For example, try different types of cyclodextrins (α, β, γ, or derivatives like HP-β-CD) or different non-ionic surfactants.
-
Lower Excipient Concentration: Determine the minimum excipient concentration required to achieve the desired solubility and see if bioactivity is restored at that level.
-
Switch Formulation Strategy: If complexation or micellar solubilization is causing issues, consider an alternative approach that doesn't rely on direct molecular interaction, such as creating a nanosuspension or an amorphous solid dispersion.[10][12]
-
Activity Assay Control: Ensure your bioactivity assay includes controls with the formulation excipients alone to rule out direct interference with the assay itself.
-
Problem: My chosen formulation strategy (e.g., co-solvents) is not effective enough for in vivo studies.
-
Possible Cause: Simple strategies like co-solvents may not provide a sufficient increase in solubility or may not be biocompatible at the required concentrations for in vivo administration.[10][19]
-
Troubleshooting Steps:
-
Consult a Strategy Selection Workflow: A systematic approach is needed to select a more robust method. Factors like the thiopeptide's thermal stability, pKa, and the desired dose will guide the choice.
-
Explore Advanced Formulations: Move from simple solutions to more complex systems. Lipid-based formulations (SEDDS, microemulsions) are excellent for oral delivery of poorly soluble drugs.[12][17] For parenteral routes, amorphous solid dispersions or nanosuspensions are often more suitable.[12][15]
-
Combine Strategies: In some cases, a combination of approaches may be necessary, such as micronizing the thiopeptide before incorporating it into a lipid-based system.[13]
-
Caption: Decision workflow for selecting a solubility enhancement strategy.
Data Summary
The table below summarizes various strategies used to enhance the solubility of poorly soluble drugs, including thiopeptides, and highlights their primary mechanisms and typical applications.
| Strategy Category | Specific Technique | Primary Mechanism | Typical Application |
| Physical Modification | Micronization / Nanonization | Increases surface area, enhancing dissolution rate[14] | Oral & Parenteral Formulations |
| Amorphous Solid Dispersion | Creates a high-energy, amorphous state of the drug in a polymer matrix[12] | Oral Solid Dosage Forms | |
| Co-crystallization | Forms a multi-component crystal with a more soluble co-former[12][19] | Oral Solid Dosage Forms | |
| Chemical Modification | Analog Synthesis | Replaces hydrophobic moieties with hydrophilic ones[1] | New Chemical Entity (NCE) Development |
| PEGylation | Covalently attaches hydrophilic PEG chains to the drug molecule[1] | Protein & Peptide Drugs | |
| Prodrug Approach | Attaches a promoiety to be cleaved in vivo, improving transport/solubility[9][11] | Oral & Targeted Delivery | |
| Formulation Approach | Lipid-Based Systems (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that emulsifies in the GI tract[12][17] | Oral Delivery |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic drug within a host molecule[16][17] | Oral & Parenteral Formulations | |
| Co-solvents | Increases solubility by mixing water with a miscible organic solvent[1][19] | Liquid Formulations, Early-stage Screening |
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement using Turbidimetry
This protocol provides a general workflow for assessing the kinetic solubility of a thiopeptide.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the thiopeptide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
-
Plate Preparation:
-
Using a liquid handling system, create a serial dilution of the thiopeptide stock solution in a 96-well plate using DMSO as the diluent.
-
In a separate 96-well analysis plate (UV-transparent), add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Solubilization and Incubation:
-
Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the analysis plate containing the aqueous buffer. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
-
Turbidity Measurement:
-
Measure the absorbance (optical density) of each well at a wavelength sensitive to light scattering, typically between 500-700 nm, using a plate reader.
-
-
Data Analysis:
-
Plot the measured absorbance against the thiopeptide concentration.
-
The concentration at which a sharp increase in absorbance is observed is determined as the kinetic solubility limit.
-
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 16. thiomatrix.com [thiomatrix.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. lifetein.com [lifetein.com]
- 19. wjbphs.com [wjbphs.com]
- 20. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
Technical Support Center: Optimizing Micrococcin P1 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of the thiopeptide antibiotic, Micrococcin P1.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture media and temperature for this compound production?
A1: Brain Heart Infusion (BHI) broth is the most commonly cited medium for cultivating this compound producing strains like Staphylococcus equorum.[1][2][3] The optimal temperature can be strain-dependent. For instance, S. equorum strain KAVA shows higher production at 37°C, while S. equorum WS 2733 produces it at 30°C but not at 37°C.[1][2]
Q2: How does aeration and agitation affect the production process?
A2: While specific parameters for this compound are not extensively detailed, aeration and agitation are critical for most aerobic fermentations to ensure sufficient oxygen supply for microbial metabolism and uniform suspension of cells in the nutrient medium.[4][5][6] Some studies on S. equorum KAVA have used static (unshaken) cultures for production.[1][3] However, for larger-scale production, optimizing agitation and aeration is crucial to maximize biomass and secondary metabolite yields.[6][7]
Q3: What is a typical incubation period for optimal yield?
A3: Incubation times can range from 24 hours to four days.[1][2] For S. equorum KAVA, a 24-hour incubation in BHI broth at 37°C was used for purification, while a four-day incubation was used for comparative analysis of production at different temperatures to allow for bacteriocin accumulation.[1]
Q4: Which bacterial strains are known to be effective producers of this compound?
A4: this compound is produced by bacteria from different genera.[3] Strains frequently mentioned in the literature include Staphylococcus equorum (e.g., KAVA and WS 2733) and Mammaliicoccus sciuri (formerly Staphylococcus sciuri) IMDO-S72.[1][2][8] It was originally isolated from a Micrococcus species.[9]
Q5: How is this compound biosynthesized?
A5: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[9][10] Its biosynthesis is governed by a plasmid-associated gene cluster, often referred to by the tcl nomenclature from the related thiopeptide, thiocillin.[8] The process begins with the ribosomal synthesis of a precursor peptide (TclE), which then undergoes extensive post-translational modifications, including heterocycle formation and macrocyclization, to become the mature, bioactive antibiotic.[9]
Data Summary
Table 1: Optimized Growth Conditions for Staphylococcus equorum Strains
| Parameter | S. equorum KAVA | S. equorum WS 2733 |
| Culture Medium | Brain Heart Infusion (BHI) Broth | Brain Heart Infusion (BHI) Broth |
| Optimal Temperature | 37°C | 30°C |
| Incubation Period | 24 hours to 4 days | 24 hours |
| Agitation | Static (without shaking) | Not specified, but generally recommended |
Source: Compiled from multiple research articles.[1][2][3]
Table 2: Comparative Production of this compound by S. equorum Strains at Different Temperatures
| Temperature | S. equorum KAVA (BU/ml) | S. equorum WS 2733 (BU/ml) |
| 23°C | 80 | Activity Detected |
| 30°C | 80 | Activity Detected |
| 37°C | 160 | No Activity Detected |
BU/ml: Bacteriocin Units per milliliter. Data extracted from studies on S. equorum strains.[1][3]
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound production.
Caption: Simplified biosynthesis pathway of this compound.
Troubleshooting Guide
Q: I am observing poor or no cell growth. What could be the issue?
A:
-
Contamination: Check your culture for contaminants. Streak a sample onto an agar plate to check for purity.
-
Media Preparation: Ensure the BHI broth was prepared correctly and sterilized properly. Incorrect pH or nutrient concentration can inhibit growth.
-
Inoculum Quality: Use a fresh, healthy inoculum from a starter culture. Old or improperly stored cultures may have poor viability.
-
Incubation Conditions: Verify that the incubator temperature is correct for your specific strain (e.g., 37°C for S. equorum KAVA).[1]
Q: My cells are growing well, but I have a low yield of this compound. What should I do?
A:
-
Incorrect Strain or Mutation: Confirm the identity and productivity of your bacterial strain. Spontaneous mutations can lead to the loss of the biosynthetic gene cluster, which is often plasmid-borne.[8]
-
Suboptimal Temperature: Production can be highly sensitive to temperature. If you are using S. equorum WS 2733, for example, incubation at 37°C will result in no bacteriocin activity.[1] Try a range of temperatures (e.g., 23°C, 30°C, 37°C) to find the optimum for your strain.[1][3]
-
Insufficient Incubation Time: this compound is a secondary metabolite, and its production may be highest in the late logarithmic or stationary phase. Try extending the incubation period to 48, 72, or even 96 hours.[1]
-
Extraction Inefficiency: this compound is hydrophobic and can aggregate on the producer cells.[1] Ensure you are extracting from both the supernatant and the cell pellet. A solvent like 2-propanol can be used to extract the bacteriocin from the cell pellet.[1]
Q: I am having difficulty with the purification of this compound.
A:
-
Hydrophobicity: this compound is a very hydrophobic molecule.[1][10] This property is key to its purification by reverse-phase chromatography (RPC). Ensure your column and buffers are appropriate for hydrophobic peptides. A common elution method uses a gradient of isopropanol with 0.1% trifluoroacetic acid (TFA).[1]
-
Column Overloading: If you are seeing poor separation, you may be overloading your RPC column. Try loading a smaller amount of your crude extract.
-
Precipitation: Due to its hydrophobicity, the compound may precipitate. Ensure it remains solubilized in your buffers. Using organic solvents like ethanol or methanol can help.[11]
Detailed Experimental Protocols
Protocol 1: Cultivation of S. equorum for this compound Production
-
Prepare Media: Prepare Brain Heart Infusion (BHI) broth according to the manufacturer's instructions. Dispense into flasks and autoclave.
-
Inoculation: Inoculate the sterile BHI broth with a single colony of S. equorum from a fresh agar plate or with 1% v/v of an overnight starter culture.
-
Incubation: Incubate the culture at the optimal temperature for your strain (e.g., 37°C for S. equorum KAVA) for 24 to 96 hours. For initial trials, static (unshaken) incubation can be used.[1][3]
-
Harvesting: Proceed to the extraction and purification protocol.
Protocol 2: Extraction and Purification of this compound
-
Cell Separation: Centrifuge the culture at 10,000 x g for 15 minutes at room temperature to pellet the cells.[1]
-
Supernatant Processing: Carefully decant the supernatant. This fraction can be directly applied to a reverse-phase chromatography (RPC) column.[1]
-
Cell Pellet Extraction: To extract cell-associated this compound, resuspend the cell pellet in a suitable volume of 2-propanol and mix thoroughly.[1] Centrifuge again to pellet cell debris and collect the propanol supernatant.
-
Purification:
Protocol 3: Quantification by Spot-on-Lawn Assay
-
Indicator Strain Preparation: Prepare a soft agar overlay by inoculating molten, cooled (approx. 45°C) tryptose agar with an overnight culture of a sensitive indicator strain (e.g., Listeria ivanovii or Staphylococcus aureus).[1][2] Pour this mixture over a base agar plate and allow it to solidify.
-
Sample Preparation: Prepare serial twofold dilutions of your purified fractions or culture supernatant in a suitable buffer (e.g., 30 mM sodium phosphate, pH 7.0).[2]
-
Spotting: Spot 10 µl of each dilution onto the surface of the indicator lawn.
-
Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain (e.g., 30°C).[2]
-
Analysis: Observe the plates for clear zones of inhibition around the spots. The titer, expressed in Arbitrary Units (AU/ml), is the reciprocal of the highest dilution that produces a clear zone of inhibition.[2]
Protocol 4: Measurement of Microbial Growth by Turbidity
-
Spectrophotometer Setup: Set a spectrophotometer to a wavelength of 600 nm (OD600).
-
Blanking: Use a cuvette filled with sterile culture medium to zero the spectrophotometer.
-
Measurement: Aseptically remove a sample from your culture. Place it in a cuvette and measure the absorbance.
-
Monitoring: Take measurements at regular intervals throughout the incubation period to generate a growth curve. Note that absorbance is a measure of turbidity (both live and dead cells) and is proportional to cell concentration within a certain range.[12][13]
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deogiricollege.org [deogiricollege.org]
- 5. Aeration and agitation | PPTX [slideshare.net]
- 6. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 7. Effects of Agitation, Aeration and Temperature on Production of a...: Ingenta Connect [ingentaconnect.com]
- 8. Genome-Based Characterization of a Plasmid-Associated this compound Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. toku-e.com [toku-e.com]
- 12. abdulhaque.com.pk [abdulhaque.com.pk]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: Optimizing Micrococcin P1 Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in modulating culture conditions to increase Micrococcin P1 yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal culture conditions (pH, temperature).2. Inappropriate culture medium composition.3. Insufficient incubation time.4. Poor aeration.5. Strain viability or productivity issues. 6. Product remains in the cell pellet. | 1. Optimize the initial pH of the culture medium to a range of 7.0-9.0.[1] Maintain a constant temperature of 37°C.[1]2. Utilize a rich medium like Brain Heart Infusion (BHI) broth or a modified MRS medium.[1][2] See the Media Optimization Protocol below.3. Extend the incubation period. For instance, Staphylococcus equorum has been cultured for four days to enhance yield.[3]4. Ensure adequate aeration by using baffled flasks and an appropriate shaker speed, or consider microaerobic conditions which have been shown to have a higher specific production rate in some cases. 5. Verify the viability and purity of your producing strain. Consider re-streaking from a glycerol stock. 6. This compound is hydrophobic and can associate with the producer cells.[3] Analyze both the supernatant and the cell pellet for product. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in incubator temperature or shaker speed.4. Genetic instability of the producing strain. | 1. Standardize your inoculum preparation, including the age and density of the starter culture.2. Prepare media components from fresh stocks and ensure accurate measurements and consistent sterilization procedures.3. Regularly calibrate your incubator and shaker.4. Periodically re-isolate single colonies and verify their productivity to ensure strain integrity. |
| Difficulty in Extracting/Purifying this compound | 1. This compound's hydrophobic nature leading to poor solubility in aqueous solutions.2. Product aggregation with cells.3. Inefficient extraction from the cell pellet. | 1. Use organic solvents for extraction. A common method involves treating the cell pellet with 2-propanol.[3]2. After centrifugation, process both the supernatant and the cell pellet. For the supernatant, ammonium sulfate precipitation followed by reversed-phase chromatography can be effective.[2]3. For the cell pellet, resuspend in a suitable buffer and perform solvent extraction. |
| Bioassay Shows Activity, but HPLC Shows No Peak | 1. The bioactive compound is not this compound.2. The concentration of this compound is below the detection limit of the HPLC.3. The HPLC method is not optimized for this compound. | 1. Use mass spectrometry to confirm the molecular weight of the active compound (this compound has a molecular mass of approximately 1143 Da).[2]2. Concentrate your extract before HPLC analysis.3. Develop an appropriate HPLC method. A C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a good starting point.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for the production of a similar bacteriocin, micrococcin GO5, by Micrococcus sp. GO5 has been found to be 37°C.[1] Cultures of Staphylococcus equorum for this compound production have also been successfully carried out at 30°C and 37°C.[2][3]
Q2: What is the ideal pH for cultivating Micrococcus to produce this compound?
A2: An initial pH range of 7.0 to 9.0 has been shown to be optimal for the production of micrococcin GO5.[1] It is crucial to monitor and, if necessary, control the pH throughout the fermentation, as microbial metabolism can cause significant shifts.
Q3: Which carbon and nitrogen sources are best for this compound production?
A3: For Micrococcus sp. GO5, lactose or sucrose were found to be superior to glucose as carbon sources. For nitrogen sources, a combination of tryptone (0.5%) and yeast extract (1.0%) yielded the best results for micrococcin GO5 production.[1]
Q4: Are there any specific mineral requirements for enhancing the yield?
A4: Yes, the concentration of certain salts can significantly impact production. For Micrococcus sp. GO5, increasing the concentration of K₂HPO₄ to 2.0-2.5% resulted in an eight-fold increase in bacteriocin production. The optimal concentration of MgSO₄·7H₂O was found to be 0.5%.[1]
Q5: Should I harvest this compound from the culture supernatant or the cells?
A5: Due to its hydrophobic nature, a significant amount of this compound can remain associated with the cell pellet.[3] Therefore, it is highly recommended to process both the supernatant and the cell pellet to maximize your yield.
Q6: How can I quantify the amount of this compound produced?
A6: Quantification can be performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection.[2] An activity-based assay, such as a microtiter plate assay using a sensitive indicator strain (e.g., S. aureus), can also be used to determine the bacteriocin units (BU).[3]
Data on Optimized Culture Conditions
The following tables summarize quantitative data from a study on optimizing the production of micrococcin GO5 by Micrococcus sp. GO5, which can serve as a strong starting point for optimizing this compound production.
Table 1: Effect of Carbon Source on Micrococcin GO5 Production
| Carbon Source (1%) | Relative Activity (%) |
| Lactose | 100 |
| Sucrose | 95 |
| Glucose | 60 |
| Fructose | 55 |
| Maltose | 50 |
Data adapted from a study on Micrococcus sp. GO5.[1]
Table 2: Effect of Nitrogen Source on Micrococcin GO5 Production
| Nitrogen Source | Concentration (%) | Relative Activity (%) |
| Tryptone + Yeast Extract | 0.5 + 1.0 | 100 |
| Peptone | 1.5 | 75 |
| Beef Extract | 1.5 | 60 |
| Tryptone | 1.5 | 80 |
| Yeast Extract | 1.5 | 85 |
Data adapted from a study on Micrococcus sp. GO5.[1]
Table 3: Effect of K₂HPO₄ and MgSO₄·7H₂O on Micrococcin GO5 Production
| K₂HPO₄ (%) | MgSO₄·7H₂O (%) | Relative Activity (%) |
| 0.2 | 0.02 | 12.5 |
| 2.0 | 0.02 | 90 |
| 2.5 | 0.02 | 100 |
| 2.5 | 0.5 | 100 |
| 2.5 | 1.0 | 90 |
Data adapted from a study on Micrococcus sp. GO5.[1]
Experimental Protocols
Protocol 1: Optimization of Culture Medium for this compound Production
This protocol provides a step-by-step guide to systematically optimize the culture medium for enhanced this compound production using a one-factor-at-a-time (OFAT) approach.
-
Baseline Culture:
-
Prepare a baseline medium (e.g., MRS or BHI broth).
-
Inoculate with a fresh overnight culture of the producing strain.
-
Incubate at 37°C with shaking (e.g., 150 rpm) for a defined period (e.g., 48-96 hours).
-
Harvest and quantify the this compound yield (from both supernatant and cell pellet). This will be your control.
-
-
Carbon Source Optimization:
-
Prepare the baseline medium, replacing the original carbon source with different options (e.g., lactose, sucrose, fructose, maltose) at the same concentration (e.g., 1% w/v).
-
Perform the cultivation and quantification as in step 1.
-
Compare the yields to the baseline to identify the optimal carbon source.
-
-
Nitrogen Source Optimization:
-
Using the medium with the optimized carbon source, replace the original nitrogen source(s) with different options (e.g., tryptone, peptone, yeast extract, beef extract, or combinations) at varying concentrations.
-
Perform the cultivation and quantification.
-
Compare the yields to identify the optimal nitrogen source and concentration.
-
-
Phosphate and Magnesium Optimization:
-
Using the medium with the optimized carbon and nitrogen sources, vary the concentration of K₂HPO₄ (e.g., 0.2%, 1.0%, 2.0%, 2.5%) and MgSO₄·7H₂O (e.g., 0.02%, 0.1%, 0.5%, 1.0%).
-
Perform the cultivation and quantification.
-
Determine the optimal concentrations of these salts.
-
-
Validation of Optimized Medium:
-
Prepare the final optimized medium containing the best-performing carbon source, nitrogen source, and salt concentrations.
-
Conduct a fermentation and compare the this compound yield to the original baseline medium to confirm the improvement.
-
Protocol 2: Extraction and Quantification of this compound
This protocol describes a method for extracting this compound from both the culture supernatant and the cell pellet.
-
Separation of Supernatant and Cells:
-
Centrifuge the culture broth at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.
-
Carefully decant the supernatant into a sterile container.
-
-
Extraction from Supernatant (Optional, for secreted product):
-
Perform ammonium sulfate precipitation on the supernatant (e.g., 60-80% saturation).
-
Centrifuge to collect the precipitate and resuspend it in a minimal volume of an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Proceed with purification, for example, by reversed-phase chromatography.
-
-
Extraction from Cell Pellet:
-
Wash the cell pellet with a suitable buffer (e.g., saline) to remove residual medium components and centrifuge again.
-
Resuspend the washed cell pellet in a small volume of 2-propanol or another suitable organic solvent.
-
Agitate for a sufficient time (e.g., 1-2 hours) at room temperature to allow for extraction.
-
Centrifuge to pellet the cell debris.
-
Collect the solvent supernatant containing the extracted this compound.
-
Evaporate the solvent (e.g., using a rotary evaporator or nitrogen stream) and resuspend the dried extract in a suitable solvent for analysis.
-
-
Quantification by RP-HPLC:
-
Inject the resuspended extract onto a C18 RP-HPLC column.
-
Use a mobile phase gradient, for example, a linear gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
-
Visualizations
Caption: Generalized workflow for the biosynthesis of thiopeptide antibiotics like this compound.
References
- 1. Optimization of culture conditions and medium composition for the production of micrococcin GO5 by Micrococcus sp. GO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Micrococcin P1 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Micrococcin P1 (MP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound (MP1) is a macrocyclic thiopeptide antibiotic with potent activity against a wide range of Gram-positive bacteria. Its purification can be challenging due to its highly hydrophobic nature, which can lead to aggregation and poor solubility in aqueous solutions. This hydrophobicity also dictates the choice of purification methods, often requiring the use of organic solvents and specialized chromatography resins.
Q2: What are the primary methods for purifying this compound?
There are two main established protocols for MP1 purification:
-
Traditional Multi-Step Protocol: This method typically involves initial precipitation of the antibiotic from the culture supernatant using ammonium sulfate, followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC).
-
One-Step Protocol: A more recent and streamlined method involves direct extraction of MP1 from the producer cell pellets using an organic solvent like 2-propanol, followed by a single reversed-phase chromatography (RPC) step for purification.
Q3: What kind of yields and purity levels can I expect?
Yield and purity can vary significantly depending on the production strain, culture conditions, and the purification protocol employed.
-
An optimized one-step purification protocol has been reported to yield approximately 15 mg/L of MP1 with a purity of 98%.[1]
-
A traditional multi-step protocol has been shown to achieve a 1,600-fold increase in specific activity with a 25% recovery.[2]
Q4: Is this compound stable?
This compound is known to be a heat-stable molecule.[3] However, for long-term storage, it is recommended to be kept at -20°C. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its low solubility in aqueous solutions is a critical factor to consider during purification and handling.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
*dot graph low_yield_troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.5]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Low/No MP1 Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_production [label="Verify MP1 Production", fillcolor="#FBBC05", fontcolor="#202124"]; extraction_issue [label="Inefficient Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; precipitation_issue [label="Precipitation Failure\n(Traditional Protocol)", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography_issue [label="Chromatography Loss", fillcolor="#FBBC05", fontcolor="#202124"]; degradation_issue [label="Product Degradation", fillcolor="#FBBC05", fontcolor="#202124"];
solution_production [label="Optimize culture conditions\n(e.g., 37°C, 4-day incubation).\nConfirm producer strain activity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_extraction [label="Ensure complete cell lysis.\nUse effective organic solvent\n(e.g., 2-propanol for one-step).\nEnsure sufficient solvent volume.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_precipitation [label="Optimize ammonium sulfate\nconcentration.\nEnsure adequate incubation time\non ice. Check pH of solution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_chromatography [label="Check column binding capacity.\nOptimize elution gradient\n(hydrophobic nature requires\nhigh organic phase).\nEnsure proper sample loading.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_degradation [label="Work at low temperatures\nwhere possible.\nMinimize freeze-thaw cycles.\nStore in appropriate solvent.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_production [label="Initial Check"]; start -> extraction_issue [label="If production is confirmed"]; start -> precipitation_issue [label="If using traditional method"]; start -> chromatography_issue [label="Across all methods"]; start -> degradation_issue [label="Possible at any stage"];
check_production -> solution_production; extraction_issue -> solution_extraction; precipitation_issue -> solution_precipitation; chromatography_issue -> solution_chromatography; degradation_issue -> solution_degradation; } dot* Caption: Troubleshooting logic for low this compound yield.
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Producer Cells | Since MP1 can aggregate on the producer cells, ensure efficient extraction. For the one-step protocol, treat cell pellets with a sufficient volume of 2-propanol. For traditional protocols, ensure thorough cell lysis to release the product into the supernatant. |
| Incomplete Ammonium Sulfate Precipitation | For the traditional protocol, the concentration of ammonium sulfate is critical. Empirically test different saturation levels to determine the optimal concentration for precipitating your MP1. Ensure the mixture is stirred for an adequate amount of time at a low temperature to allow for complete precipitation. |
| Loss During Reversed-Phase Chromatography (RPC) | Due to its high hydrophobicity, MP1 binds strongly to C18 columns.[2] Ensure the elution gradient reaches a high enough concentration of the organic solvent (e.g., acetonitrile or 2-propanol) to elute the compound. A shallow gradient might not be sufficient. Consider using a less hydrophobic column (e.g., C4 or C8) if elution is a persistent issue. |
| Suboptimal Culture Conditions | MP1 production can be sensitive to growth conditions. One study found that modulating growth conditions to 37°C for a four-day incubation in BHI broth optimized the yield.[1] Conversely, another study noted that no activity was retained when grown at 37°C, highlighting strain-specific differences.[1] It's crucial to optimize these parameters for your specific producer strain. |
| Degradation of MP1 | Although heat-stable, prolonged exposure to harsh pH or inappropriate solvents could lead to degradation. Store purified MP1 at -20°C in a suitable solvent like DMSO or methanol. |
Problem 2: Presence of Impurities in the Final Product
*dot graph impurity_troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.5]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Impure MP1 Sample", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; related_peptides [label="Co-eluting Thiopeptides", fillcolor="#FBBC05", fontcolor="#202124"]; host_proteins [label="Host Cell Proteins/\nDebris", fillcolor="#FBBC05", fontcolor="#202124"]; media_components [label="Culture Media\nComponents", fillcolor="#FBBC05", fontcolor="#202124"]; column_bleed [label="Column Bleed", fillcolor="#FBBC05", fontcolor="#202124"];
solution_peptides [label="Use a high-resolution column.\nOptimize the elution gradient\nto be shallower.\nConsider a different stationary phase.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_proteins [label="Incorporate an initial clean-up\nstep (e.g., precipitation).\nEnsure complete clarification of\nlysate before loading.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_media [label="Perform a desalting or\nbuffer exchange step before\nfinal polishing.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_column [label="Use a high-quality, stable\ncolumn. Flush the column\nthoroughly before use.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> related_peptides; start -> host_proteins; start -> media_components; start -> column_bleed;
related_peptides -> solution_peptides; host_proteins -> solution_proteins; media_components -> solution_media; column_bleed -> solution_column; } dot* Caption: Decision tree for addressing MP1 sample impurities.
| Potential Cause | Recommended Solution |
| Co-purification of Similar Thiopeptides | Some bacterial strains, like Bacillus cereus, produce a mixture of similar thiopeptides which can be difficult to separate from MP1.[3] If this is suspected, use a high-resolution analytical HPLC column and optimize the gradient to be very shallow to improve the separation of these closely related molecules. Using a producer strain known to predominantly synthesize MP1, such as certain Staphylococcus species, can prevent this issue.[3] |
| Contamination with Host Cell Proteins/Debris | Ensure that the initial cell lysate or supernatant is thoroughly clarified by centrifugation and filtration before loading onto the chromatography column. In the traditional method, the ammonium sulfate precipitation step helps to remove a significant portion of contaminating proteins. |
| Poor Resolution in Chromatography | Due to MP1's hydrophobicity, it may interact strongly with the column, leading to broad peaks that can overlap with impurities. Try adjusting the mobile phase composition, for example, by changing the organic solvent (acetonitrile vs. 2-propanol) or the ion-pairing agent (e.g., trifluoroacetic acid - TFA). Optimizing the flow rate can also improve peak shape and resolution. |
| Carryover from Previous Runs | The hydrophobic nature of MP1 can lead to carryover on HPLC systems if not washed properly between runs. Implement a rigorous column washing protocol with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each purification run. |
Problem 3: Issues with the Bioactivity Assay (Spot-on-Lawn)
| Potential Cause | Recommended Solution |
| No Zones of Inhibition | Confirm the activity of the indicator strain against a known antibiotic. Ensure the concentration of MP1 in the spotted solution is sufficient. The indicator lawn should not be too dense, as this can mask the inhibition zones. Prepare fresh agar plates for each assay. |
| Inconsistent or Unclear Zone Edges | Ensure the agar has a uniform depth. The volume of the spotted sample should be consistent. Allow the spotted sample to fully absorb into the agar before incubation. |
| False Positives | The solvent used to dissolve the MP1 sample (e.g., DMSO) might have some antimicrobial activity at high concentrations. Always include a solvent-only control on the same plate to rule this out. |
| Indicator Strain Resistance | Some bacteria can develop resistance to MP1.[1] If you observe a loss of activity over time, consider using a fresh culture of the indicator strain or a different sensitive strain. |
Quantitative Data Summary
| Purification Protocol | Reported Yield | Reported Purity | Fold Purification | Recovery | Reference |
| One-Step (Extraction & RPC) | 15 mg/L | 98% | Not Reported | Not Reported | [1] |
| Traditional (Precipitation & RP-HPLC) | Not Reported | Homogeneous | 1,600-fold | 25% | [2] |
Detailed Experimental Protocols
Traditional Multi-Step Purification Protocol[2]
-
Cell Culture and Harvest: Culture the producer strain (e.g., Staphylococcus equorum WS 2733) in BHI broth at 30°C for 24 hours. Pellet the cells by centrifugation (e.g., 12,000 x g, 20 min, 4°C).
-
Ammonium Sulfate Precipitation: Concentrate the MP1 from the culture supernatant by ammonium sulfate precipitation. The optimal saturation percentage should be determined empirically.
-
Resuspension: Resuspend the resulting pellet in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Initial Reversed-Phase Chromatography: Apply the resuspended pellet to a reversed-phase column (e.g., C18) equilibrated with a buffer containing a low concentration of organic solvent and an ion-pairing agent (e.g., 0.1% TFA in water).
-
Elution: Elute the bound MP1 using a gradient of increasing organic solvent concentration (e.g., acetonitrile). Due to its hydrophobicity, MP1 will likely elute at a high acetonitrile concentration (e.g., around 67%).
-
Final Polishing by RP-HPLC: Pool the active fractions and perform a final purification step using a high-resolution RP-HPLC column with a suitable gradient.
One-Step Purification Protocol[1]
-
Cell Culture and Harvest: Grow the producer strain (e.g., Staphylococcus equorum KAVA) in BHI broth at 37°C for four days.
-
Extraction: Pellet the cells by centrifugation. Extract the MP1 directly from the cell pellet by resuspending and incubating with 2-propanol.
-
Clarification: Centrifuge to remove cell debris and collect the 2-propanol supernatant containing MP1.
-
Reversed-Phase Chromatography: Dilute the extract with water and apply it to a reversed-phase column. Elute with a gradient of isopropanol containing 0.1% TFA.
Visualizations
References
- 1. Determination of bacteriocin activity with bioassays carried out on solid and liquid substrates: assessing the factor "indicator microorganism" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. scielo.br [scielo.br]
- 4. plaza.umin.ac.jp [plaza.umin.ac.jp]
Addressing stability issues of Micrococcin P1 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered when working with Micrococcin P1 in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a thiopeptide antibiotic known for its potent activity against a wide range of Gram-positive bacteria. It is a hydrophobic and heat-stable molecule.[1] Its high hydrophobicity is a critical factor to consider when preparing and handling solutions. Due to its low solubility in water, it is often dissolved in organic solvents.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents, including:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)[3]
For experimental use, a common practice is to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the desired aqueous buffer or culture medium.[1]
Q3: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a dry powder or in a suitable organic solvent (e.g., DMSO) at -20°C.[3]
Q4: How does pH affect the stability of this compound in solution?
While specific degradation kinetics for this compound across a wide pH range are not extensively published, thiopeptide stability can be influenced by pH. For some related peptides, stability is higher in acidic to neutral conditions. It is advisable to empirically determine the optimal pH for your specific experimental setup.
Q5: Is this compound sensitive to light?
Although not explicitly stated for this compound, it is good laboratory practice to protect solutions of complex organic molecules from prolonged exposure to light to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in foil is recommended.
Q6: Can I freeze and thaw my this compound stock solution multiple times?
Repeated freeze-thaw cycles can be detrimental to the stability of many peptides and other biomolecules. To avoid potential degradation, it is best to aliquot your stock solution into single-use volumes and store them at -20°C. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has very low aqueous solubility. The concentration of the organic solvent from the stock solution may be too low in the final aqueous solution to keep it dissolved. The final concentration of this compound may exceed its solubility limit in the aqueous buffer. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system. - Decrease the final concentration of this compound in the aqueous solution. - Consider using a formulation strategy, such as encapsulation in liposomes, to improve aqueous solubility and stability. |
| Loss of biological activity over time in working solutions. | Degradation of this compound in the aqueous working solution. This could be due to factors like pH, temperature, or enzymatic activity in complex media. | - Prepare fresh working solutions from a frozen stock immediately before each experiment. - If using complex biological media, consider the presence of enzymes that could degrade peptides. - Evaluate the stability of this compound in your specific buffer system over the time course of your experiment. |
| Inconsistent experimental results. | In addition to stability issues, this could be due to inaccurate concentration determination of the stock solution or variability in preparing working solutions. | - Ensure the initial stock solution is fully dissolved before making dilutions. - Use calibrated pipettes for all dilutions. - Perform a stability study of this compound in your experimental buffer to understand its degradation profile over time. |
| Difficulty dissolving the lyophilized powder. | This compound is highly hydrophobic and will not readily dissolve in aqueous buffers. | - Use an appropriate organic solvent such as DMSO, ethanol, or methanol to dissolve the powder first.[3] Ensure the powder is completely dissolved before adding it to any aqueous solution. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of this compound in various solutions is limited in publicly available literature. However, the following table summarizes the known stability characteristics.
| Parameter | Condition | Stability Profile | Reference(s) |
| Thermal Stability | Heat-stable | This compound is generally considered a heat-stable molecule. | [1] |
| Aqueous Solubility | Low | Highly insoluble in aqueous solutions. | [1][2] |
| Organic Solvent Solubility | Soluble | Readily dissolves in DMSO, ethanol, methanol, and DMF. | [3] |
| Long-term Storage | -20°C | Recommended for long-term preservation of the compound. | [3] |
| Formulation | Liposomal Entrapment | Entrapment in liposomes has been shown to improve stability in solution over a two-month period. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via RP-HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions (e.g., varying pH, temperature, or in different buffers).
1. Materials:
- This compound
- HPLC-grade organic solvents (e.g., DMSO, acetonitrile, isopropanol)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Buffers of desired pH
- Reverse-phase HPLC system with a C18 column
- UV detector
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in an appropriate organic solvent (e.g., DMSO).[1]
- Dilute the stock solution into the test buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is consistent across all samples and does not cause precipitation.
3. Incubation Conditions:
- Aliquot the working solutions into separate vials for each time point and condition to be tested.
- Incubate the vials under the desired conditions (e.g., different temperatures: 4°C, 25°C, 37°C).
- For pH stability, use a range of buffers (e.g., pH 4, 7, 9).
4. Sample Analysis by RP-HPLC:
- At each designated time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
- Inject an appropriate volume of the sample onto the C18 column.
- Use a gradient elution method. For example:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile or isopropanol
- A linear gradient from a low to high percentage of Mobile Phase B over a set time (e.g., 0-100% B over 30 minutes).[4]
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
- The retention time for this compound should be determined using a freshly prepared standard.
5. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to determine the degradation rate. The appearance of new peaks in the chromatogram may indicate degradation products.
Visualizations
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Micrococcin P1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Micrococcin P1 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its derivatives are potent inhibitors of bacterial protein synthesis.[1][2][3] They primarily target essential components of the translational machinery. For instance, the derivative LFF571 specifically binds to and inhibits the function of elongation factor Tu (EF-Tu), a crucial protein for peptide chain elongation.[1][4][5] Other derivatives, like the AJ-series, are known to target the bacterial ribosome.[6] This targeted inhibition ultimately leads to the cessation of bacterial growth.
Q2: What are the main advantages of developing derivatives of this compound?
A2: The primary motivation for developing this compound derivatives is to improve upon the parent compound's physicochemical and pharmacological properties. A significant challenge with this compound is its poor aqueous solubility, which has historically limited its clinical development.[6][7] Derivatives have been engineered to exhibit enhanced aqueous solubility, improved in vivo efficacy, and optimized pharmacokinetic profiles.[4][6][8]
Q3: Are there any known mechanisms of resistance to this compound derivatives?
A3: Yes, resistance mechanisms have been studied, particularly for the derivative LFF571. Single-step mutations in the gene encoding the target protein, elongation factor Tu (EF-Tu), can lead to reduced susceptibility.[1] Specifically, a G260E substitution in the thiopeptide-binding pocket of EF-Tu has been identified in Clostridium difficile strains with reduced susceptibility to LFF571.[1]
Q4: What is the spectrum of activity for this compound derivatives?
A4: this compound and its derivatives generally exhibit potent activity against a range of Gram-positive bacteria.[9][10][11] This includes clinically important pathogens such as Clostridium difficile, Staphylococcus aureus (including MRSA), Streptococcus pyogenes, and Mycobacterium avium complex.[2][6][9][10] They are generally less active against Gram-negative bacteria.[2][10][11]
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Potential Cause | Recommended Solution |
| Low yield of final product | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS). | Optimize coupling reagents and reaction times. Consider double coupling for difficult amino acid additions. |
| Degradation of the peptide under acidic or basic conditions used for cleavage or deprotection.[12] | Carefully select cleavage cocktails and deprotection reagents that are compatible with the specific amino acid sequence and protecting groups. Minimize exposure time to harsh reagents. | |
| Poor solubility of intermediates or the final product leading to precipitation and loss during workup. | Use appropriate solvent systems to maintain solubility. Consider the use of solubilizing agents if necessary. | |
| Epimerization of amino acids | Use of strong bases during synthesis can lead to the loss of stereochemical integrity at the α-carbon of amino acids.[12][13] | Employ milder bases for deprotection steps. The use of thioimidate protecting groups has been shown to mitigate epimerization during thiopeptide synthesis.[13][14] |
| Side reactions involving functional groups | Inadequate protection of reactive side chains of amino acids. | Ensure all reactive functional groups are appropriately protected with orthogonal protecting groups that can be selectively removed without affecting the rest of the molecule. |
Antimicrobial Susceptibility Testing
| Issue | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values | Inconsistent inoculum preparation leading to variations in the starting bacterial concentration. | Standardize the inoculum preparation by using a spectrophotometer to adjust the turbidity to a McFarland standard. |
| Poor solubility of the test compound in the assay medium, leading to inaccurate concentrations. | Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the assay does not affect bacterial growth.[15] Use of solubilizing agents may be necessary for poorly soluble compounds.[16] | |
| Binding of the hydrophobic compound to plastic surfaces of microtiter plates. | Consider using low-binding microtiter plates. Include appropriate controls to assess for compound loss due to non-specific binding. | |
| No observable antimicrobial activity | The target organism may be intrinsically resistant to the compound. | Verify the expected spectrum of activity for the derivative. Test against a known susceptible control strain. |
| The compound may have degraded during storage or handling. | Store compounds under recommended conditions (e.g., -20°C) and protect from light if necessary.[15] Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: In Vitro Activity of LFF571 against various bacterial strains
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium difficile | 50 | ≤0.03 - 0.25 | 0.125 | 0.25 |
| Clostridium difficile (another study) | 398 | - | 0.125 | 0.25 |
| Enterococcus spp. | - | - | - | 0.06 |
| Staphylococcus aureus (including MRSA) | - | - | - | 0.125 |
| Streptococcus pyogenes | - | - | - | 2 |
| Other Streptococcus spp. | - | - | - | 8 |
Data sourced from multiple studies.[9][10][17]
Table 2: In Vitro Activity of AJ-Series Derivatives against Mycobacterium avium Complex (MAC)
| Compound | MAC Strain | MIC (µg/mL) |
| AJ-037 | M. avium | 0.125 - 0.5 |
| AJ-206 | M. avium | 0.125 - 0.5 |
| Clarithromycin (Control) | M. avium | 0.5 - >64 |
Data extracted from a study on novel thiopeptide derivatives.[6]
Table 3: In Vitro Activity of Micrococcin P3 against Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 0.05 - 0.2 |
| Bacillus subtilis | 0.1 - 0.4 |
| Enterococcus faecalis | 0.2 - 0.8 |
Data from a study on a new thiopeptide antibiotic.[18][19]
Experimental Protocols
General Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a general guideline and may require optimization for specific derivatives and bacterial strains.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
General Protocol for Synthesis of Thiopeptide Derivatives
The synthesis of thiopeptide derivatives is a complex multi-step process often involving solid-phase peptide synthesis (SPPS) followed by cyclization and modifications. The following is a generalized workflow.
-
Solid-Phase Peptide Synthesis (SPPS):
-
The linear peptide backbone is assembled on a solid support (resin).
-
This involves sequential coupling of protected amino acids.
-
Key steps include deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next amino acid using activating agents (e.g., HBTU, HATU).
-
-
Formation of Thiazole Rings:
-
Thiazole rings, characteristic of thiopeptides, are typically formed from cysteine residues.
-
This can be achieved through cyclodehydration reactions.[1]
-
-
Cleavage from Resin:
-
Once the linear peptide is assembled, it is cleaved from the solid support using a cleavage cocktail, often containing a strong acid like trifluoroacetic acid (TFA).
-
-
Macrocyclization:
-
The linear peptide is cyclized in solution to form the characteristic macrocyclic structure of thiopeptides. This is a critical step that often requires dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
-
Purification:
-
The crude cyclized product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
References
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION - OAK Open Access Archive [oak.novartis.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Detection and evaluation of the antimicrobial activity of this compound isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding resistance development in MRSA during Micrococcin P1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micrococcin P1 for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against MRSA?
A1: this compound is a thiopeptide bacteriocin that inhibits bacterial protein synthesis.[1] It functions by binding to the GTPase-associated center on the large ribosomal subunit.[2] This binding event interferes with the function of elongation factors, such as EF-G, thereby halting the translocation of the ribosome along the mRNA template and ultimately stopping protein production.[1][3]
Q2: Is this compound effective against MRSA as a standalone agent?
A2: While this compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including MRSA, its efficacy as a monotherapy can be limited by the development of resistance.[4][5] Studies have shown that the initial inhibitory effect of this compound on MRSA can be overcome by the emergence of resistant mutants, particularly during longer incubation periods (24 hours or more).[4][5]
Q3: How can resistance to this compound be prevented or overcome?
A3: A highly effective strategy to prevent the emergence of resistance to this compound is through combination therapy.[4][5] Synergistic interactions have been observed when this compound is combined with other antibiotics, such as rifampicin and penicillin G, as well as with other bacteriocins like garvicin KS.[4][6][7][8] These combinations can significantly lower the minimum inhibitory concentrations (MICs) of the individual agents and prevent the growth of resistant subpopulations.[4][6]
Q4: What is the molecular basis of resistance to this compound in MRSA?
A4: The specific molecular mechanisms of acquired resistance to this compound in MRSA have not been extensively detailed in the available literature. However, based on its mechanism of action, resistance is likely to arise from mutations in the components of the ribosomal GTPase-associated center, which is the binding site of the drug. This could involve mutations in the 23S rRNA or ribosomal proteins, such as L11, which would reduce the binding affinity of this compound to its target.[9]
Q5: Is this compound toxic to mammalian cells?
A5: In vitro studies have indicated that this compound does not exhibit significant cytotoxicity against mammalian cells at therapeutic concentrations.[10] For instance, one study found no significant toxicity in an MTT assay up to a concentration of 10 µM.[10] Furthermore, topical application of this compound-containing formulations in murine models has not shown any obvious toxic effects. However, as with any novel therapeutic agent, comprehensive toxicological studies are necessary.
Troubleshooting Guides
Problem 1: Rapid emergence of MRSA resistance to this compound in vitro.
Possible Cause: Monotherapy with this compound can lead to the selection of pre-existing resistant mutants or the de novo development of resistance during prolonged exposure.[4][5]
Solution:
-
Implement Combination Therapy: The most effective approach is to combine this compound with a synergistic antimicrobial agent. Rifampicin and penicillin G have shown strong synergy with this compound against MRSA.[4][6] A checkerboard assay is recommended to determine the optimal synergistic concentrations.
-
Optimize Incubation Time: For in vitro experiments where monotherapy is being investigated, consider using shorter incubation times (e.g., 5-7 hours) to assess the initial antimicrobial effect before resistance emerges.[4]
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against MRSA.
Possible Causes:
-
Variability in Inoculum Preparation: Inconsistent bacterial cell density in the inoculum can lead to variable MIC results.
-
Media Composition: The type of growth medium can influence the activity of some antimicrobial agents.
-
Inherent Resistance of MRSA Strain: Different MRSA strains can exhibit varying levels of susceptibility to this compound.
Solutions:
-
Standardize Inoculum: Prepare the MRSA inoculum to a standardized turbidity, such as a 0.5 McFarland standard, to ensure a consistent starting cell density for each experiment.
-
Consistent Media Usage: Use a consistent and appropriate broth medium, such as Mueller-Hinton Broth (MHB), for all MIC determinations.
-
Strain Characterization: Fully characterize the MRSA strain being used, including its resistance profile to other antibiotics, to better understand its potential for cross-resistance or inherent insensitivity.
Problem 3: Lack of efficacy of this compound in an in vivo model of MRSA infection.
Possible Causes:
-
Poor Bioavailability/Solubility: Thiopeptide antibiotics, including this compound, are known for their low aqueous solubility, which can limit their bioavailability and efficacy in vivo.[10]
-
Rapid Development of Resistance: As seen in vitro, resistance can also emerge in vivo during the course of treatment.
-
Inadequate Dosing or Formulation: The concentration of this compound at the site of infection may not be sufficient to clear the bacteria.
Solutions:
-
Formulation Optimization: For topical applications, consider formulating this compound in a vehicle that enhances its solubility and delivery to the infection site.
-
Combination Therapy: As with in vitro studies, combining this compound with a synergistic antibiotic is crucial for in vivo efficacy and to prevent resistance. The combination of this compound and rifampicin has been shown to be effective in a murine skin infection model.[4][5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to determine the optimal dosing regimen that maintains a therapeutic concentration of this compound at the infection site.
Data Presentation
Table 1: Synergistic Activity of this compound Combinations Against MRSA
| Combination | MRSA Strain | Fold Reduction in MIC of this compound | Fold Reduction in MIC of Partner Drug | Reference |
| This compound + Rifampicin | Xen31 | 25-fold | 60-fold | [4] |
| This compound + Garvicin KS + Penicillin G | ATCC 33591 | 62-fold | 16-fold (Garvicin KS), >1250-fold (Penicillin G) | [6] |
| This compound + Oxacillin | MRSA indicator | - | 30% synergism observed | [8] |
| This compound + Clindamycin | MRSA indicator | - | >80% synergism observed | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Partner antimicrobial stock solution
-
MRSA strain (e.g., ATCC 33591, Xen31)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Culture the MRSA strain overnight on an appropriate agar plate. Select a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G) in MHB. Row H will contain no this compound (growth control for the partner drug).
-
Perform serial two-fold dilutions of the partner antimicrobial along the x-axis (e.g., columns 1-11) in MHB. Column 12 will contain no partner drug (growth control for this compound).
-
-
Inoculate the Plate: Add the prepared MRSA inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
FIC Index = FIC of this compound + FIC of Partner Drug
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 2: Murine Skin Infection Model for MRSA
This protocol describes a model to evaluate the in vivo efficacy of this compound formulations.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300, Xen31)
-
Brain-Heart Infusion (BHI) broth
-
Sterile saline
-
Electric shaver and depilatory cream
-
Syringes with 27-30 gauge needles
-
Topical formulation of this compound (and combination agents)
-
Calipers for measuring lesion size
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Prepare MRSA Inoculum: Grow the MRSA strain in BHI broth to the mid-logarithmic phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum and apply a depilatory cream to remove remaining hair.
-
Infection: Inject a defined volume of the MRSA suspension (e.g., 50 µL) intradermally or subcutaneously into the shaved area.
-
Treatment: At a specified time post-infection (e.g., 2 hours), apply the topical formulation of this compound (and/or combination agents) to the infection site. A control group should receive the vehicle alone. Repeat the treatment as per the experimental design (e.g., once or twice daily).
-
Monitoring:
-
Measure the size of the skin lesion (length and width) daily using calipers.
-
Monitor the general health of the mice (weight, activity, etc.).
-
-
Bacterial Load Determination: At the end of the experiment, euthanize the mice and aseptically excise the infected skin tissue. Homogenize the tissue in sterile saline. Perform serial dilutions of the homogenate and plate on TSA plates to determine the number of CFU per gram of tissue.
Visualizations
References
- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Disruption of methicillin-resistant Staphylococcus aureus protein synthesis by tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis and Phenotype of Methicillin Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control Panel - Login [jmb.tums.ac.ir]
- 9. Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
Synergistic Action of Micrococcin P1 and Rifampicin Demonstrates Potent Anti-MRSA Activity
A comprehensive analysis of the enhanced efficacy of Micrococcin P1 and rifampicin in combination against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by in vitro and in vivo experimental data.
The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapies to enhance antimicrobial efficacy and overcome resistance. This guide provides a detailed comparison of the synergistic effects of the thiopeptide bacteriocin this compound (MP1) and the antibiotic rifampicin against MRSA, highlighting the potential of this combination as a powerful therapeutic option.
Comparative Efficacy: Monotherapy vs. Combination Therapy
Experimental data robustly demonstrates that the combination of this compound and rifampicin exerts a strong synergistic effect against MRSA, significantly reducing the minimum inhibitory concentrations (MIC) of both agents compared to their individual use.
| Antimicrobial Agent(s) | MRSA Strain | MIC (μg/mL) | Fold Reduction in MIC (Combination vs. Monotherapy) | Fractional Inhibitory Concentration (FIC) Index |
| This compound (MP1) | MRSA Xen31 | 2.5 | - | - |
| Rifampicin | MRSA Xen31 | >100 | - | - |
| MP1 + Rifampicin | MRSA Xen31 | MP1: 0.1 | MP1: 25-fold | 0.05 |
| Rifampicin: 1.5 | Rifampicin: >60-fold |
Data sourced from a study on the synergistic effects against the multidrug-resistant, luciferase-tagged MRSA strain Xen31.[1][2] A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is considered synergistic.[1][2] The calculated FIC index of 0.05 indicates a potent synergistic relationship between MP1 and rifampicin.[1][2]
In Vivo Efficacy in a Murine Skin Infection Model
The therapeutic potential of the MP1-rifampicin combination was further validated in a murine model of skin infection.
| Treatment Group | Outcome | Key Findings |
| This compound (alone) | Ineffective | Unable to eradicate MRSA Xen31 from the wound.[1][3] |
| Rifampicin (alone) | Ineffective | Unable to eradicate MRSA Xen31 from the wound.[1][3] |
| MP1 + Rifampicin Combination | Effective | Successfully eradicated the infection and prevented its recurrence.[1][3] |
| Fucidin Cream (Control) | Less Effective | The MP1-rifampicin combination was superior in preventing the development of resistance.[1][3] |
Experimental Protocols
The following methodologies were central to determining the synergistic and therapeutic effects of the this compound and rifampicin combination.
Checkerboard Assay for Synergy Testing
This in vitro method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
-
Preparation: A two-dimensional array of serial dilutions of this compound (e.g., along the rows) and rifampicin (e.g., along the columns) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the MRSA test strain (e.g., MRSA Xen31).
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.
-
Analysis: The wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination.
-
FIC Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Revitalizing Penicillin: The Synergistic Action of Micrococcin P1 against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP)
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus pseudintermedius (MRSP), poses a significant challenge in veterinary and human medicine. This guide provides an objective comparison of the antimicrobial efficacy of Micrococcin P1 (MP1) and penicillin G, both individually and in combination, against MRSP. The data presented herein, supported by detailed experimental protocols, demonstrates a potent synergistic relationship that can restore the effectiveness of a classic antibiotic against a resistant pathogen.
Executive Summary
Methicillin-resistance in Staphylococcus pseudintermedius is primarily mediated by the mecA gene, which encodes for a penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics like penicillin G.[1][2] This renders penicillin G largely ineffective when used as a monotherapy. This compound, a thiopeptide antibiotic, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][3] While effective against many Gram-positive bacteria, resistance to MP1 can develop.[3][4] This guide focuses on the synergistic combination of MP1 and penicillin G, a strategy that has shown considerable promise in overcoming MRSP resistance. Experimental data from in vitro and in vivo studies indicate that this combination not only restores the antibacterial activity of penicillin G but also prevents the emergence of resistance.[3][4]
Data Presentation
The following tables summarize the quantitative data from key studies, illustrating the synergistic effect of this compound and penicillin G against MRSP.
Table 1: In Vitro Synergistic Activity of this compound (MP1) and Penicillin G (PenG) against MRSP Isolates
| MRSP Isolate | MIC (µg/mL) - MP1 alone | MIC (µg/mL) - PenG alone | MIC (µg/mL) - MP1 in combination | MIC (µg/mL) - PenG in combination | Fractional Inhibitory Concentration (FIC) Index* |
| LMGT 4218 | >250 | >250 | 0.4 | 4 | <0.27 |
| LMGT 4221 | >250 | >250 | 0.4 | 4 | <0.27 |
*FIC Index ≤ 0.5 indicates synergy. Data extracted from Ovchinnikov et al., 2022.[3]
Table 2: Efficacy of a Three-Component Mixture (MP1, PenG, and EntEJ97s) in a Murine Skin Infection Model with MRSP
| Treatment Group | Bacterial Load (log10 CFU/g) | Reduction in Bacterial Load (log10 CFU/g) |
| Control (untreated) | ~7.5 | - |
| MP1 + PenG + EntEJ97s | ~5.5 | 2 |
Data extracted from Ovchinnikov et al., 2022.[3][4]
Table 3: Synergistic Activity of a Three-Component Formulation (Garvicin KS, MP1, and Penicillin G) against MRSA
| Antimicrobial | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination | Fold Reduction in MIC |
| This compound | 2.5 | 0.04 | 62 |
| Garvicin KS | 32 | 2 | 16 |
| Penicillin G | >2500 | 2 | >1250 |
Data extracted from Ovchinnikov et al., 2020.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay for Antimicrobial Synergy
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Preparation of Antimicrobials: Stock solutions of this compound and penicillin G are prepared and serially diluted in a 96-well microtiter plate. MP1 is diluted vertically, and penicillin G is diluted horizontally.
-
Inoculum Preparation: MRSP isolates are cultured overnight, and the bacterial suspension is adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 24-72 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of MP1 + FIC of PenG, where FIC = MIC of drug in combination / MIC of drug alone. A FIC index of ≤ 0.5 is defined as synergy.[3][7][8][9][10]
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.
-
Bacterial Culture: An overnight culture of MRSP is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Antimicrobial Exposure: The bacterial culture is exposed to this compound alone, penicillin G alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., sub-MIC levels that are synergistic). A growth control without any antimicrobial is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.
-
Colony Counting and Analysis: After incubation, the number of colony-forming units (CFU)/mL is determined for each time point. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[11][12][13]
Murine Skin Infection Model
This in vivo model evaluates the therapeutic efficacy of the antimicrobial combination.
-
Animal Model: SKH1 hairless mice are used. A full-thickness wound is created on the dorsal side of the mice.
-
Infection: A suspension of a bioluminescent MRSP strain (e.g., LMGT 4219) is applied to the wound to establish an infection.
-
Treatment: After allowing the infection to establish (e.g., 24 hours), a topical formulation containing this compound and penicillin G (and potentially other synergistic agents) is applied to the wound. A control group receives a placebo cream.
-
Monitoring and Evaluation: The progression of the infection can be monitored through bioluminescence imaging. At the end of the experiment, the wounded tissue is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue). A significant reduction in the bacterial load in the treated group compared to the control group indicates efficacy.[1][3][5]
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows.
References
- 1. scispace.com [scispace.com]
- 2. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins Revitalize Non-Effective Penicillin G to Overcome Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocins Revitalize Non-Effective Penicillin G to Overcome Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
A Comparative Guide to the Potential Synergism of Micrococcin P1 and Clindamycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no direct experimental studies have been published specifically investigating the synergistic interaction between Micrococcin P1 and clindamycin. This guide provides a comparative analysis based on their individual mechanisms of action, data from synergy studies of this compound with other antibiotics, and established methodologies for assessing antibiotic synergy. The experimental data presented is illustrative and based on findings from studies of this compound with other protein synthesis inhibitors.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies, including the use of combination therapies that may exhibit synergistic effects. This guide explores the potential for synergism between this compound, a thiopeptide antibiotic, and clindamycin, a lincosamide antibiotic. Both compounds target the bacterial ribosome, presenting a compelling case for investigating their combined efficacy.
Mechanism of Action
Both this compound and clindamycin inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, albeit at different sites and through different mechanisms.
-
This compound: This thiopeptide antibiotic is a potent inhibitor of ribosomal protein synthesis.[1] It binds to a cleft formed by the 23S rRNA and the ribosomal protein L11, a region known as the GTPase-associated center.[2][3][4] This binding event interferes with the binding of elongation factors Tu (EF-Tu) and G (EF-G), thereby halting the translocation step of protein synthesis.[1]
-
Clindamycin: As a lincosamide antibiotic, clindamycin also binds to the 50S ribosomal subunit, specifically to the 23S rRNA.[5][6] Its binding site overlaps with those of macrolides and streptogramins B.[5] Clindamycin primarily interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby inhibiting the elongation of the peptide chain.[7] It is considered to be primarily bacteriostatic, but can be bactericidal at higher concentrations.[6][7]
The distinct yet complementary binding sites and mechanisms of these two antibiotics on the bacterial ribosome suggest a potential for synergistic interaction. By targeting different aspects of the protein synthesis machinery, their combined action could lead to a more profound inhibition of bacterial growth and potentially overcome resistance mechanisms.
Caption: Mechanisms of Action on the Bacterial 50S Ribosome.
Quantitative Data on Synergism
While direct data for the this compound and clindamycin combination is unavailable, the following tables illustrate how synergy is typically quantified using the checkerboard assay and the Fractional Inhibitory Concentration (FIC) index. The data for this compound is based on a study investigating its synergy with rifampicin against MRSA.[3][4][8]
Table 1: Individual Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) |
| This compound | S. aureus (MRSA) | 2.5 |
| Clindamycin | S. aureus (MRSA) | Hypothetical value: 0.5 |
Note: The MIC for clindamycin is a hypothetical value for illustrative purposes.
Table 2: Hypothetical Synergy Data (Checkerboard Assay)
| Combination | Organism | MIC of this compound in Combination (µg/mL) | MIC of Clindamycin in Combination (µg/mL) | FIC of this compound | FIC of Clindamycin | FIC Index (ΣFIC) | Interpretation |
| This compound + Clindamycin | S. aureus (MRSA) | Hypothetical value: 0.3125 | Hypothetical value: 0.0625 | 0.125 | 0.125 | 0.25 | Synergy |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and clindamycin.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, or antagonistic effects of a combination of antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and clindamycin in an appropriate solvent (e.g., DMSO or ethanol).[1]
-
Bacterial Inoculum Preparation: Culture the test organism (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and clindamycin along the y-axis. This creates wells with various combinations of the two drugs. Include control wells for each drug alone and a growth control without any antibiotics.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[5] The lowest FIC index is reported.
Caption: Checkerboard Assay Workflow.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Protocol:
-
Preparation: Prepare flasks containing a suitable broth medium with the test organism at a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Addition of Antibiotics: Add this compound and/or clindamycin at specific concentrations (e.g., sub-MIC, MIC, or supra-MIC levels) to the flasks. Include a growth control flask without any antibiotics.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Bacterial Viability Count: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Caption: Time-Kill Curve Assay Workflow.
Conclusion
The distinct but complementary mechanisms of action of this compound and clindamycin on the bacterial 50S ribosome provide a strong rationale for investigating their potential synergistic interaction. While direct experimental evidence is currently lacking, the methodologies outlined in this guide offer a clear pathway for such an investigation. The successful demonstration of synergy between these two compounds could pave the way for a novel combination therapy to combat infections caused by Gram-positive bacteria, including resistant strains. Further in vitro and in vivo studies are warranted to explore this promising therapeutic strategy.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 4. 2.7. Fractional Inhibitory Concentration (FIC) Index Calculation [bio-protocol.org]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
A Comparative Analysis of the Antimicrobial Activity of Micrococcin P1 and Thiocillin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial properties of two prominent thiopeptide antibiotics, Micrococcin P1 and Thiocillin I. The information presented is supported by experimental data to assist in research and development decisions.
Introduction to this compound and Thiocillin I
This compound and Thiocillin I are members of the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] These antibiotics are known for their complex molecular structures, which include a nitrogen-containing heterocyclic core decorated with multiple thiazole rings.[2] Both compounds have garnered significant interest for their potent activity against a range of Gram-positive bacteria, including drug-resistant strains.[3][4]
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for both this compound and Thiocillin I is the inhibition of bacterial protein synthesis.[5][6] They specifically target the bacterial ribosome, binding to a cleft formed between the 23S rRNA and the ribosomal protein L11.[5][7] This binding event interferes with the function of elongation factors, such as EF-Tu and EF-G, thereby halting the translocation step of protein synthesis.[5][8] This targeted action disrupts essential cellular processes, leading to the inhibition of bacterial growth.[9]
Comparative Antimicrobial Spectrum and Potency
Both this compound and Thiocillin I exhibit a potent, narrow-spectrum activity primarily targeting Gram-positive bacteria.[10][11] They have demonstrated efficacy against clinically significant pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes.[10][11] Notably, their activity extends to multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]
Quantitative analysis of their antimicrobial activity, as determined by Minimum Inhibitory Concentration (MIC) assays, reveals that both compounds have similar potencies against most tested bacterial isolates, with MIC values often differing by only 2- to 4-fold.[3] A notable exception is their activity against Bacillus subtilis, where Thiocillin I has been shown to be significantly more potent than this compound.[3]
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterial Strain | This compound (µg/mL) | Thiocillin I (µg/mL) |
| Staphylococcus aureus 1974149 | 2[11] | 2[10] |
| Enterococcus faecalis 1674621 | 1[11] | 0.5[10] |
| Streptococcus pyogenes 1744264 | 1[11] | 0.5[10] |
| Bacillus subtilis ATCC 6633 | >16[3] | 4[3][10] |
| Vancomycin-Resistant E. faecalis | Potent Activity[3] | Potent Activity[3] |
Synergistic Antimicrobial Activity
An important aspect of antimicrobial research is the potential for synergistic effects with other antibiotics. Studies have shown a strong synergistic interaction between this compound and rifampicin against MRSA.[1] This combination was effective in eradicating the infection in a murine skin infection model and preventing its recurrence.[1] Such findings suggest that thiopeptides could be used in combination therapies to enhance efficacy and combat resistance.
Experimental Protocols
The primary method for quantifying the antimicrobial activity of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[12]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Thiocillin I are prepared in a suitable solvent, such as DMSO. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: The test bacterium is cultured to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a known cell concentration. This culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells are included: a growth control (bacteria, no antibiotic) and a sterility control (medium, no bacteria). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[12][13]
Conclusion
This compound and Thiocillin I are potent thiopeptide antibiotics with a similar mechanism of action and antimicrobial spectrum, primarily targeting Gram-positive bacteria. Their efficacy against drug-resistant pathogens makes them promising candidates for further investigation. While their potencies are comparable against many bacterial strains, Thiocillin I shows a distinct advantage against Bacillus subtilis. The demonstrated synergy of this compound with rifampicin highlights the potential of these compounds in combination therapies, a crucial strategy in the fight against antimicrobial resistance. Further research into their development, including addressing challenges such as low aqueous solubility, is warranted.[1]
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. Total synthesis of this compound and thiocillin I enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]
- 3. Total synthesis of this compound and thiocillin I enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AgriBiotix [agribiotix.com]
- 5. toku-e.com [toku-e.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - A bactericidal thiopeptide active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. idexx.dk [idexx.dk]
A Comparative Analysis of Micrococcin P1 and Vancomycin Efficacy Against Enterococci
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), the exploration of novel antimicrobial agents is paramount. This guide provides a comparative overview of the efficacy of Micrococcin P1, a thiopeptide antibiotic, and vancomycin, a glycopeptide, against enterococcal species. This analysis is based on available experimental data, offering insights into their mechanisms of action and potential as therapeutic agents.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Enterococcus Species
| Enterococcus Species | Strain Type | Vancomycin MIC (µg/mL) | Reference |
| E. faecalis | Vancomycin-Susceptible | ≤4 | [3] |
| E. faecalis | Vancomycin-Resistant | ≥32 | [3] |
| E. faecium | Vancomycin-Susceptible | ≤4 | [3] |
| E. faecium | Vancomycin-Resistant (VanA) | 64 to >512 | |
| E. faecium | Vancomycin-Resistant (VanB) | 16 to >512 |
Table 2: Reported Activity of this compound against Gram-Positive Bacteria
| Organism | Activity Noted | Reference |
| Vancomycin-Resistant Enterococci (VRE) | Active | [1][2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | [1] |
| Listeria monocytogenes | Active | [1] |
| Clostridium difficile | Active | [1] |
Note: Specific MIC values for this compound against enterococcal strains were not available in the reviewed literature for a direct comparison.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of an antimicrobial agent. The following is a generalized protocol based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic (this compound or vancomycin) is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the target Enterococcus strain is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Reference strains, such as Enterococcus faecalis ATCC 29212, are included in each assay to ensure the accuracy and reproducibility of the results.
Mandatory Visualizations
Mechanism of Action and Resistance
The distinct mechanisms of action of vancomycin and this compound, along with the primary mechanism of vancomycin resistance in enterococci, are depicted in the following diagrams.
Caption: Mechanism of action of vancomycin and vancomycin resistance.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of the efficacy of this compound and vancomycin against enterococcal isolates.
Caption: Workflow for in vitro efficacy comparison.
References
- 1. This compound | AgriBiotix [agribiotix.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Micrococcin P1 and P2: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the thiopeptide antibiotics Micrococcin P1 and P2. This document synthesizes available experimental data on their structure, antimicrobial activity, and mechanism of action to aid in their evaluation as potential therapeutic agents.
Structural and Functional Overview
This compound and P2 are structurally related macrocyclic thiopeptide antibiotics produced by various bacterial species, including Bacillus and Staphylococcus species.[1] Both compounds are potent inhibitors of bacterial protein synthesis, exhibiting a narrow spectrum of activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[2] Their complex, sulfur-rich structures are characterized by a central pyridine ring and multiple thiazole moieties.
The primary structural difference between this compound and P2 lies in the oxidation state of a key heterocyclic ring. This compound contains a hydroxypyridine moiety, which is oxidized to a pyridone in Micrococcin P2. This seemingly minor structural alteration can influence their physicochemical properties and potentially their biological activity.
Comparative Antimicrobial Potency
The antimicrobial efficacy of this compound and P2 is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The following table summarizes available MIC data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
| Bacterial Strain | This compound MIC (µg/mL) | Micrococcin P2 MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.6 - 10 | Not widely reported | [3] |
| Staphylococcus aureus (MRSA) | 0.25 - 8.0 | 0.25 - 8.0 | [2] |
| Enterococcus faecalis (VRE) | 0.25 - 8.0 | 0.25 - 8.0 | [2] |
| Streptococcus pyogenes | Not widely reported | Not widely reported | |
| Bacillus subtilis | Not widely reported | Not widely reported | |
| Mycobacterium spp. | 0.25 - 8.0 | 0.25 - 8.0 | [2] |
Note: The provided ranges reflect data from multiple strains and studies. For precise comparisons, it is recommended to evaluate both compounds concurrently under identical experimental conditions.
Mechanism of Action: Inhibition of Protein Synthesis
Both this compound and P2 exert their antibacterial effect by targeting and inhibiting bacterial protein synthesis.[4] They bind to the GTPase associated center on the large ribosomal subunit, a region critical for the binding of elongation factors. This interaction stalls the translocation step of elongation, effectively halting peptide chain extension and leading to bacterial growth inhibition.
Caption: Mechanism of action of this compound and P2.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.[2][3][4][5][6]
References
- 1. Signaling Components in Bacterial Locomotion and Sensory Reception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
Evaluating Micrococcin P1's Potency Against Listeria monocytogenes Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial peptide Micrococcin P1 against various strains of the foodborne pathogen Listeria monocytogenes. While research highlights the broad-spectrum activity of this compound against Gram-positive bacteria, including Listeria, this guide also presents a quantitative comparison with established alternative antibiotics, supported by experimental data from peer-reviewed studies. The objective is to offer a comprehensive resource for evaluating the potential of this compound in the development of new anti-listerial therapies.
Performance Comparison: this compound vs. Standard Antibiotics
This compound has demonstrated significant inhibitory effects against a wide range of Listeria monocytogenes strains. One study reported that 100% of the 95 Listeria strains tested were inhibited by this compound[1][2][3]. However, specific Minimum Inhibitory Concentration (MIC) values for individual, named strains of L. monocytogenes are not widely available in the current body of scientific literature.
In contrast, extensive quantitative data exists for the susceptibility of L. monocytogenes to conventional antibiotics. The following tables summarize the MIC values for ampicillin, gentamicin, and vancomycin against various L. monocytogenes strains, providing a baseline for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Listeria monocytogenes Strains
| L. monocytogenes Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| 8 strains (varying serotypes) | 1 - 15 | - | - | [4][5][6] |
| 14 strains (food isolates) | All susceptible | - | - | [7] |
| 20 strains | - | - | - | [8][9] |
| 38 isolates (dairy farms) | >2 (92% resistant) | - | - | [10] |
| 153 isolates (meat products) | All susceptible | - | - | [11] |
| Clinical isolates | - | 0.125 | 0.5 | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin against Listeria monocytogenes Strains
| L. monocytogenes Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| 8 strains (varying serotypes) | 3 - 100 | - | - | [4][5][6] |
| 14 strains (food isolates) | All susceptible | - | - | [7] |
| 20 strains | - | - | - | [8][9] |
| 38 isolates (dairy farms) | All susceptible | - | - | [10] |
| 153 isolates (meat products) | All susceptible | - | - | [11] |
| 269 isolates (food & environment) | 1.49% resistant | - | - | [13] |
Table 3: Minimum Inhibitory Concentration (MIC) of Vancomycin against Listeria monocytogenes Strains
| L. monocytogenes Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| 8 strains (varying serotypes) | 2 - 80 | - | - | [4][5][6] |
| 14 strains (food isolates) | All susceptible | - | - | [7] |
| 38 isolates (dairy farms) | All susceptible | - | - | [10] |
| 153 isolates (meat products) | All susceptible | - | - | [11] |
| 117 strains (human, animal, food) | All susceptible | - | - | [14] |
Mechanism of Action: A Comparative Overview
This compound belongs to the thiopeptide class of antibiotics and exerts its antimicrobial effect by inhibiting bacterial protein synthesis[15]. This mechanism is distinct from many commonly used antibiotics against Listeria, offering a potential advantage against strains that have developed resistance to other drug classes.
Caption: Simplified signaling pathways of this compound and alternative antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The following is a generalized protocol based on the broth microdilution method, which is a standard procedure for this purpose.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of Listeria monocytogenes.
Materials:
-
Listeria monocytogenes strains (e.g., ATCC 19115, Scott A, EGD-e)
-
This compound and other antibiotics of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak the L. monocytogenes strain onto a suitable agar plate and incubate for 18-24 hours at 35°C.
-
Select several well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial twofold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the microtiter plate at 35°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
-
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates significant promise as an anti-listerial agent, exhibiting broad activity against numerous strains of Listeria monocytogenes. Its unique mechanism of action, targeting protein synthesis, makes it a compelling candidate for further investigation, particularly in the context of rising antibiotic resistance. However, the lack of publicly available, standardized MIC data for specific L. monocytogenes strains makes a direct quantitative performance comparison with established antibiotics challenging. The data presented for ampicillin, gentamicin, and vancomycin serve as a valuable benchmark for future studies aiming to precisely quantify the in vitro potency of this compound against clinically and environmentally relevant Listeria monocytogenes isolates. Further research to generate these specific MIC values is crucial for advancing the development of this compound as a potential therapeutic.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic and Bacteriocin Sensitivity of <i>Listeria monocytogenes</i> Strains Isolated from Different Foods [scirp.org]
- 8. Antibiotic Synergism Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic synergism against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevalence of antimicrobial resistance genes in Listeria monocytogenes isolated from dairy farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Resistance of Listeria monocytogenes Strains Isolated from Humans, Animals, and Food Products in Russia in 1950–1980, 2000–2005, and 2018–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | AgriBiotix [agribiotix.com]
Micrococcin P1: A Comparative Analysis of In Vitro and In Vivo Efficacy
Micrococcin P1, a thiopeptide antibiotic, demonstrates significant promise as an antimicrobial agent, particularly against a range of Gram-positive bacteria, including drug-resistant strains. This guide provides a comprehensive comparison of its efficacy in laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data and detailed protocols.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the bacterial ribosome, binding to a cleft formed between the L11 protein and the 23S rRNA. This action interferes with the binding of elongation factors Tu (EF-Tu) and G (EF-G), ultimately halting the elongation step of protein synthesis.[1][2][3]
Caption: Mechanism of action of this compound on the bacterial ribosome.
In Vitro Efficacy
In controlled laboratory assays, this compound exhibits potent activity against a wide array of pathogens. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: In Vitro Activity of this compound Against Various Pathogens
| Pathogen | Strain | Efficacy Metric | Value | Reference |
| Staphylococcus aureus | MRSA (Planktonic) | MIC50 | 0.6 - 10 µg/mL | [4] |
| Staphylococcus aureus | 1974149 | MIC | 2 µg/mL | [5] |
| Enterococcus faecalis | 1674621 | MIC | 1 µg/mL | [5] |
| Streptococcus pyogenes | 1744264 | MIC | 1 µg/mL | [5] |
| Mycobacterium tuberculosis | H37Rv (intracellular) | IC80 | ~1 µM | [5] |
| Plasmodium falciparum | - | MIC | 32-63 nM | [5] |
| Hepatitis C Virus (HCV) | - | EC50 | 0.1-0.5 µM | [5] |
This compound is particularly effective against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8] It also shows noteworthy activity against the malaria parasite Plasmodium falciparum and Hepatitis C virus.[5] However, its effectiveness against Gram-negative bacteria is limited.[7][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is a standard in vitro method to determine the antimicrobial susceptibility of a microorganism.
-
Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Brain Heart Infusion broth) in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., MRSA at a concentration of 5 x 105 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
In Vivo Efficacy
While in vitro results are promising, the efficacy of this compound in living organisms is more complex. Studies often employ animal models to assess therapeutic potential in a physiological context.
A significant challenge observed in in vivo applications is the potential for resistance development when this compound is used as a monotherapy, especially over longer treatment periods.[7] Its efficacy is dramatically enhanced when used in combination with other antimicrobial agents. This synergistic effect allows for lower, more effective doses of each component, potentially reducing toxicity and combating resistance.
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Pathogen | Treatment | Outcome | Reference |
| Skin Infection | MRSA Xen31 | This compound (10 µg/mL) + Rifampicin (0.15 mg/mL) | Eradicated infection and prevented recurrence | [7] |
| Skin Infection | MRSA Xen31 | This compound + Garvicin KS + Penicillin G | Significant reduction in bacterial viability | [6] |
| Mastitis | S. aureus Xen31 | MP1 (0.1 mg/mL) + Nisin A (1 mg/mL) + AuresinePlus (0.1 mg/mL) | Significant reduction in bacterial load in mammary glands | [10][11] |
As shown in Table 2, combination therapies are highly effective. For instance, a combination of this compound and rifampicin was able to eradicate an MRSA skin infection in mice, a feat not achieved by either drug alone.[7] Similarly, a three-part combination effectively treated MRSA in both skin infection and mastitis models.[6][10]
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 4. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | AgriBiotix [agribiotix.com]
- 9. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Confirming the Bacteriostatic Mode of Action of Micrococcin P1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the bacteriostatic mode of action of Micrococcin P1, a potent thiopeptide antibiotic. By presenting key experimental data, detailed methodologies, and comparative analyses with other antibiotics, this document serves as a valuable resource for researchers investigating novel antimicrobial agents.
Executive Summary
This compound consistently demonstrates a bacteriostatic effect against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Listeria monocytogenes. Its primary mechanism of action is the inhibition of ribosomal protein synthesis, a hallmark of many bacteriostatic agents.[1] This guide synthesizes available data to substantiate this classification and provides the necessary experimental context for future research and development.
Comparative Analysis of Antimicrobial Activity
The bacteriostatic nature of an antibiotic is quantitatively defined by the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). A ratio of MBC/MIC > 4 is the established indicator of bacteriostatic activity. While specific MBC values for this compound are not widely published, its bacteriostatic effect has been directly observed. For instance, one study reported that this compound exhibited a bacteriostatic mode of action against Listeria monocytogenes at a concentration of 12,800 AU/ml.[1]
To provide a clear benchmark, the following table presents the MIC values of this compound against key Gram-positive pathogens and compares them with the typical MBC/MIC ratios of well-characterized bacteriostatic and bactericidal antibiotics.
| Antibiotic | Organism | MIC (µg/mL) | Representative MBC/MIC Ratio | Mode of Action |
| This compound | Staphylococcus aureus | 0.6 - 10[2] | Not widely reported | Bacteriostatic |
| This compound | Listeria monocytogenes | Not widely reported in µg/mL | Bacteriostatic effect observed[1] | Bacteriostatic |
| Chloramphenicol | Staphylococcus aureus | 2 - 8[3] | > 4 | Bacteriostatic |
| Erythromycin | Staphylococcus aureus | 0.5 - 2 | > 4 | Bacteriostatic |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | ≤ 4 | Bactericidal |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | ≤ 4 | Bactericidal |
Experimental Protocols
Accurate determination of an antibiotic's mode of action relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and for conducting time-kill assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial drug required to kill 99.9% of the initial bacterial inoculum. This is determined as a follow-up to the MIC assay:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.
Time-Kill Assay
Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.
-
Inoculum Preparation: A logarithmic-phase culture of the target bacterium is diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in a flask containing broth with the antibiotic at a specific concentration (e.g., 1x, 2x, 4x MIC).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the culture.
-
Quantification: The number of viable bacteria in each sample is determined by serial dilution and plating on antibiotic-free agar.
-
Data Analysis: The log10 CFU/mL is plotted against time. A bacteriostatic agent will typically show a minimal change in the bacterial count from the initial inoculum, while a bactericidal agent will show a ≥3-log10 reduction in CFU/mL.
Visualizing the Mode of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the conceptual differences between bacteriostatic and bactericidal actions.
Caption: Workflow for determining the bacteriostatic or bactericidal nature of an antibiotic.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpsp.pk [jcpsp.pk]
Navigating Resistance: A Comparative Guide to Micrococcin P1 Cross-Resistance and Synergy
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of Micrococcin P1's interactions with other antibiotics, presenting available data on synergistic effects and outlining a comprehensive experimental framework to investigate cross-resistance.
This compound, a thiopeptide antibiotic, exerts its antibacterial effect by inhibiting ribosomal protein synthesis. Specifically, it binds to a cleft between the 23S rRNA and the L11 protein loop, interfering with the binding of elongation factors and halting protein translocation.[1][2] Resistance to this compound typically arises from single-point mutations within the gene encoding the L11 ribosomal protein.[1][3] This mechanism of action and resistance provides a basis for predicting and investigating potential cross-resistance with other antibiotics that target the ribosome.
Synergistic Interactions of this compound
While comprehensive cross-resistance data is limited in publicly available literature, several studies have highlighted the synergistic potential of this compound when combined with other antibiotics. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This is often quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic.
A notable study investigated the synergistic activity of this compound (MP1) against Methicillin-Resistant Staphylococcus aureus (MRSA). The findings revealed significant synergy with several antibiotics, most prominently with rifampicin.
| Antibiotic Combination | Target Organism | Fractional Inhibitory Concentration (FIC) Index | Outcome |
| This compound + Rifampicin | MRSA Xen31 | 0.05 | Synergy |
| This compound + Tetracycline | MRSA Xen31 | 0.13 - 0.18 | Synergy |
| This compound + Penicillin G | MRSA Xen31 | 0.13 - 0.18 | Synergy |
| This compound + Chloramphenicol | MRSA Xen31 | 0.13 - 0.18 | Synergy |
| This compound + Fusidic Acid | MRSA Xen31 | 0.13 - 0.18 | Synergy |
This data is derived from a study by Ovchinnikov et al. (2021) and demonstrates the potential of this compound in combination therapies.
Investigating Cross-Resistance: An Experimental Approach
The emergence of resistance to this compound necessitates a thorough understanding of its cross-resistance profile. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, typically those with a similar mechanism of action or cellular target. Given that this compound targets the 50S ribosomal subunit, it is crucial to investigate for cross-resistance with other antibiotics that also inhibit this subunit, such as macrolides, lincosamides, and other thiopeptides.
The following section details a comprehensive experimental protocol for conducting a cross-resistance study of this compound.
Experimental Protocols
-
Bacterial Strain: Select a clinically relevant bacterial strain susceptible to this compound (e.g., Staphylococcus aureus ATCC 29213).
-
Method: Employ a multi-step resistance selection method by serial passage.
-
Prepare a series of broth cultures (e.g., Mueller-Hinton Broth) containing sub-inhibitory concentrations of this compound.
-
Inoculate the cultures with the parental bacterial strain.
-
Incubate for 18-24 hours at the optimal growth temperature.
-
The culture from the highest concentration of this compound that shows growth is used to inoculate a new series of cultures with increasing concentrations of the antibiotic.
-
Repeat this process for a sufficient number of passages to select for stable resistant mutants.
-
-
Mutant Characterization:
-
Isolate single colonies from the final passage on antibiotic-free agar.
-
Confirm the increase in Minimum Inhibitory Concentration (MIC) of this compound for the isolated mutants compared to the parental strain using broth microdilution assays according to CLSI guidelines.
-
Further genetic characterization, such as sequencing the gene for ribosomal protein L11, can identify the specific mutations conferring resistance.
-
-
Antibiotic Panel: Select a panel of antibiotics with diverse mechanisms of action, with a focus on ribosome-targeting agents. This panel should include, but not be limited to:
-
50S Ribosomal Subunit Inhibitors: Erythromycin (macrolide), Clindamycin (lincosamide), Linezolid (oxazolidinone), Quinupristin/Dalfopristin (streptogramin), Chloramphenicol.
-
30S Ribosomal Subunit Inhibitors: Tetracycline, Gentamicin (aminoglycoside).
-
Other Mechanisms: Vancomycin (cell wall synthesis inhibitor), Ciprofloxacin (DNA gyrase inhibitor), Rifampicin (RNA polymerase inhibitor).
-
-
Method: Determine the MIC of each antibiotic in the panel against both the this compound-resistant mutants and the parental (susceptible) strain using the broth microdilution method.
-
Prepare two-fold serial dilutions of each antibiotic in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Data Analysis: Compare the MIC values of the resistant mutants to those of the parental strain for each antibiotic. A significant increase in the MIC for a particular antibiotic in the resistant strain indicates cross-resistance.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for a comprehensive cross-resistance study of this compound.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. The antibiotic micrococcin acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Antimicrobial Strategies: A Comparative Guide to the Synergistic Activities of Micrococcin P1
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive comparison of the synergistic antimicrobial activities of Micrococcin P1 (MP1), a potent thiopeptide bacteriocin, with conventional antibiotics. The following data, experimental protocols, and mechanistic insights are intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of antibiotic-resistant pathogens.
This compound, a ribosomally synthesized and post-translationally modified peptide, functions by inhibiting bacterial protein synthesis.[1] While effective against a range of Gram-positive bacteria, including the notorious methicillin-resistant Staphylococcus aureus (MRSA), the potential for resistance development exists. This guide illuminates the remarkable potentiation of antimicrobial effects when MP1 is combined with other antibiotics, offering a promising avenue for future drug development.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound with various antibiotics has been quantified using the checkerboard assay method, with the Fractional Inhibitory Concentration (FIC) index serving as a key metric. An FIC index of ≤ 0.5 is indicative of synergy. The data presented below, primarily from studies on MRSA, demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of both MP1 and the partner antibiotic when used in combination.
| Antimicrobial Combination | Organism | MIC of MP1 Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of MP1 in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index | Reference |
| MP1 + Rifampicin | MRSA Xen31 | 2.5 | >100 | 0.1 | 1.5 | 0.05 | [2] |
| MP1 + Penicillin G | MRSA Xen31 | 2.5 | >100 | Not specified | Not specified | 0.13 - 0.18 | [2] |
| MP1 + Tetracycline | MRSA Xen31 | 2.5 | >100 | Not specified | Not specified | 0.13 - 0.18 | [2] |
| MP1 + Chloramphenicol | MRSA Xen31 | 2.5 | >100 | Not specified | Not specified | 0.13 - 0.18 | [2] |
| MP1 + Fusidic Acid | MRSA Xen31 | 2.5 | >100 | Not specified | Not specified | 0.13 - 0.18 | [2] |
| MP1 + Garvicin KS | MRSA USA300 | 0.6 | 25 | 0.15 | 12.5 | ≤ 0.5 | [3] |
| MP1 + Garvicin KS + Penicillin G | MRSA ATCC 33591 (Biofilm) | >100 | >10000 | 50 | 5000 | ≤ 0.75 * | [3] |
*For three-component synergy, an FIC index of ≤ 0.75 is often considered synergistic.
Experimental Protocols
The following is a detailed methodology for the checkerboard assay, a standard method for determining antimicrobial synergy.
Checkerboard Assay for Antimicrobial Synergy Testing
1. Preparation of Materials:
- 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium.
- This compound and partner antibiotic stock solutions of known concentrations.
- Bacterial inoculum of the test organism (e.g., MRSA) standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
2. Plate Setup:
- A two-dimensional serial dilution of the two antimicrobial agents is prepared.
- In a 96-well plate, serial dilutions of this compound are made horizontally, while serial dilutions of the partner antibiotic are made vertically.
- This creates a gradient of concentrations, with wells containing various combinations of the two agents.
- Control wells with each agent alone are included to determine their individual MICs. A growth control well without any antimicrobials is also included.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- The plates are incubated at 37°C for 18-24 hours.
4. Data Analysis and FIC Index Calculation:
- Following incubation, the wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
- The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index = FIC of Drug A + FIC of Drug B
- The results are interpreted as follows:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4
- Antagonism: FIC Index > 4
Below is a graphical representation of the experimental workflow.
Mechanistic Insights into Synergy
The potent synergy observed between this compound and other antibiotics is believed to stem from complementary mechanisms of action that create a multi-pronged attack on the bacterial cell.
Synergy with Rifampicin
Rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. This compound, on the other hand, inhibits protein synthesis at the ribosomal level. The proposed synergistic mechanism suggests that the initial inhibition of protein synthesis by MP1 may lead to a state of cellular stress and potentially increased cell membrane permeability. This could facilitate the entry of rifampicin into the bacterial cell, allowing it to reach its intracellular target more effectively.
Synergy with Penicillin G
Penicillin G is a β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The synergy with this compound, a protein synthesis inhibitor, is particularly intriguing. It is hypothesized that by arresting protein synthesis, MP1 may disrupt the production of enzymes involved in cell wall turnover and repair, as well as proteins that contribute to antibiotic resistance, such as penicillin-binding protein 2a (PBP2a) in MRSA. This would render the cell wall more susceptible to the inhibitory action of penicillin G, leading to enhanced cell lysis.
Conclusion
The synergistic combinations of this compound with conventional antibiotics represent a compelling strategy to combat antimicrobial resistance. The data clearly indicates that these combinations can restore the efficacy of existing drugs against resistant strains like MRSA and significantly lower the required therapeutic doses, potentially reducing toxicity and the likelihood of resistance development. Further research into the precise molecular mechanisms of these synergies will be crucial for the rational design of novel and effective combination therapies. This guide serves as a foundational resource for the scientific community to advance these promising research avenues.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 3. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Potent Partnership: The Therapeutic Promise of Micrococcin P1 and Rifampicin in Combating Drug-Resistant Bacteria
A new combination therapy pairing the thiopeptide antibiotic Micrococcin P1 (MP1) with the established drug rifampicin has demonstrated significant therapeutic potential, particularly against challenging multidrug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the synergistic effects of this combination, supported by experimental data, detailed methodologies, and a comparison with alternative treatments. The findings suggest a promising strategy to overcome antibiotic resistance and enhance therapeutic efficacy.
Synergistic Antibacterial Activity: A Quantitative Look
The combination of this compound and rifampicin exhibits a powerful synergistic effect, drastically reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth compared to when each agent is used alone. This synergy not only enhances potency but also plays a crucial role in preventing the development of drug resistance, a common issue when MP1 is administered as a monotherapy.[1][2][3][4][5]
A key study investigating this combination against a multidrug-resistant, luciferase-tagged MRSA strain (Xen31) provides compelling quantitative evidence of this synergy.[1][2][3] The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction, was determined to be 0.05, a value that strongly indicates synergy (FIC ≤ 0.5 is considered synergistic).[1][3]
| Antibiotic Agent(s) | Organism | MIC (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration (FIC) Index | Reference |
| This compound (MP1) alone | MRSA Xen31 | 2.5 | - | - | [1][3] |
| Rifampicin alone | MRSA Xen31 | >100 | - | - | [1][3] |
| MP1 in combination | MRSA Xen31 | 0.1 | 25-fold | 0.05 | [1][3] |
| Rifampicin in combination | MRSA Xen31 | 1.5 | >60-fold | 0.05 | [1][3] |
Unraveling the Mechanism of Action
The potent synergy of the this compound and rifampicin combination stems from their distinct and complementary mechanisms of action, which target two different essential processes in bacterial cells.
This compound: A Protein Synthesis Inhibitor this compound is a thiopeptide antibiotic that hinders bacterial growth by inhibiting protein synthesis.[6][7] It specifically binds to a cleft between the ribosomal protein L11 and the 23S rRNA.[6] This binding interferes with the action of elongation factors Tu (EF-Tu) and G (EF-G), which are crucial for the elongation phase of protein synthesis.[5] By disrupting this process, MP1 effectively halts the production of essential proteins, leading to bacterial growth inhibition.
Rifampicin: A Transcription Inhibitor Rifampicin, a well-established antibiotic, targets the bacterial DNA-dependent RNA polymerase.[1][2][4][8] It forms a stable complex with this enzyme, thereby blocking the initiation of transcription.[1][2] This action prevents the synthesis of messenger RNA (mRNA) from a DNA template, which is the first step in gene expression. Consequently, the production of all proteins is halted.
Proposed Synergistic Mechanism
The combination of this compound and rifampicin creates a dual assault on the bacterial cellular machinery. While rifampicin prevents the synthesis of new mRNA transcripts, this compound inhibits the translation of any existing mRNA into proteins. This two-pronged attack likely overwhelms the bacterium's ability to respond to cellular stress and damage, leading to a more rapid and effective bactericidal effect than either drug could achieve alone. This dual inhibition also likely contributes to the observed prevention of resistance, as the bacterium would need to simultaneously develop mutations in two different essential targets to survive.
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rifampin: Mechanism of Action [picmonic.com]
- 4. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Competition Studies of Micrococcin P1 Producing Isolates Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Micrococcin P1 (MP1) producing bacterial isolates against Methicillin-resistant Staphylococcus aureus (MRSA). The following sections detail the quantitative antimicrobial performance of these isolates, the experimental protocols to evaluate them, and the underlying mechanism of action of MP1.
Quantitative Data Summary
The antimicrobial activity of this compound and its producing isolates against MRSA has been quantified in several studies. The data below summarizes the Minimum Inhibitory Concentrations (MICs) of MP1 alone and in combination with other antimicrobial agents.
| Antimicrobial Agent(s) | Target Organism | MIC (µg/mL) | Fold Reduction in MIC | Reference |
| This compound (MP1) | S. aureus | 2.5 | - | [1] |
| MP1 in combination with Garvicin KS | MRSA | 0.16 (for MP1) | 15.6 | [1] |
| MP1 in combination with Penicillin G | MRSA | 0.16 - 0.3 | 8 - 16 | [1] |
| MP1 in combination with Rifampicin | MRSA | 25-fold lower for MP1 | 25 | [2][3] |
| Three-component mixture (MP1, Garvicin KS, Penicillin G) | MRSA | 0.04 (for MP1) | 62.5 | [1] |
Table 1: Comparative MICs of this compound and its combinations against MRSA.
MP1-producing isolates from various Staphylococcus species have demonstrated potent inhibitory effects against MRSA. These isolates include Staphylococcus aureus-C5802, Staphylococcus hominis-C5835, Staphylococcus sciuri-X3041, and Staphylococcus sciuri-X3011[4]. Another identified producer is Staphylococcus equorum KAVA[2][5][6]. Competition studies have shown that these producing isolates have strong inhibitory effects on MRSA indicators[4].
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the competitive interaction between MP1-producing isolates and MRSA.
Spot-on-Lawn Assay
This method is used for the initial screening of antimicrobial activity of producer strains against a target organism.
-
Preparation of Indicator Lawn: An overnight culture of the MRSA indicator strain is diluted to a 0.5 McFarland standard. This suspension is then uniformly swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate. The plate is allowed to dry for approximately 10-15 minutes.
-
Inoculation of Producer Strain: An overnight culture of the MP1-producing isolate is spotted (typically 5-10 µL) onto the surface of the MRSA lawn.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The presence of a clear zone of inhibition around the spot of the producer strain indicates antimicrobial activity against the MRSA indicator. The diameter of this zone can be measured as a preliminary quantification of the inhibitory effect.
Agar Well Diffusion Assay
This assay is used to determine the antimicrobial activity of cell-free supernatants or purified bacteriocins.
-
Preparation of Indicator Lawn: A standardized inoculum of the MRSA indicator strain (e.g., 10^8 CFU/mL) is spread evenly onto the surface of an MHA plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Sample Application: A defined volume (e.g., 50-100 µL) of the cell-free supernatant from the MP1-producing isolate or a solution of purified MP1 is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured. The size of the zone correlates with the antimicrobial activity of the substance.
Broth Microdilution (Checkerboard) Assay for Synergy Testing
This method is used to assess the synergistic effects of MP1 in combination with other antibiotics.
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of MP1 are made along the y-axis, and two-fold serial dilutions of the second antibiotic (e.g., rifampicin) are made along the x-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the MRSA test strain (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC of each antimicrobial alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to quantify the interaction between the two agents using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Mechanism of Action of this compound
This compound is a thiopeptide bacteriocin that inhibits bacterial protein synthesis[1][5]. It specifically targets the bacterial ribosome, binding to a cleft formed by the L11 protein and the 23S rRNA. This binding event interferes with the function of the GTPase-associated center, ultimately halting protein elongation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Competition Assay
The following diagram illustrates a general workflow for conducting a co-culture competition assay between an MP1-producing isolate and an MRSA strain.
Caption: Generalized workflow for a bacterial competition assay.
References
- 1. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, purification and characterization of thermostable, protease resistant Bacteriocin active against methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Micrococcin P1
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a detailed, step-by-step guide for the proper disposal of Micrococcin P1, a potent macrocyclic peptide antibiotic. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Precautions
This compound, like many peptide antibiotics, requires careful handling. While a specific Safety Data Sheet (SDS) detailing disposal was not identified in public resources, general principles for handling potent biological compounds should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Avoid Inhalation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.
-
Heat Stability: Crucially, this compound is a heat-stable molecule.[1] This means that standard autoclaving will not be an effective method for its inactivation and disposal.
Disposal of this compound Waste
Due to its stability and biological activity, all forms of this compound waste, including pure compound, stock solutions, contaminated labware, and media, should be treated as hazardous chemical waste.[2]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
At the point of generation, separate all this compound waste from general laboratory waste.
-
This includes:
-
Expired or unused solid this compound.
-
Concentrated stock solutions.
-
Media containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks, gloves).
-
-
-
Containment of Waste:
-
Solid Waste: Collect solid this compound and contaminated dry materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and culture media, in a sealable, chemical-resistant container (e.g., a high-density polyethylene carboy). Do not fill the container to more than 80% of its capacity to prevent spills.
-
Sharps: Any sharps (e.g., needles, serological pipettes) contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if applicable).
-
The primary hazard(s) (e.g., "Toxic," "Biologically Active Compound").
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory/researcher.
-
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored together.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.
-
Summary of Antibiotic Disposal Methods
The appropriate disposal method for laboratory antibiotics varies depending on the specific compound and institutional guidelines. The following table summarizes general approaches.
| Waste Type | Recommended Disposal Method | Not Recommended |
| This compound (All Forms) | Treat as Hazardous Chemical Waste. Collect in sealed, labeled containers for pickup by institutional EHS. | Autoclaving (due to heat stability), disposal down the sink, disposal in regular or biohazard trash. |
| Heat-Labile Antibiotics | May be inactivated by autoclaving if permitted by institutional guidelines. Consult your EHS for a list of approved antibiotics for this method. | Disposal down the sink without inactivation. |
| Heat-Stable Antibiotics | Treat as Hazardous Chemical Waste. Collect in sealed, labeled containers for pickup by institutional EHS. | Autoclaving, disposal down the sink. |
| Stock Antibiotic Solutions | Treat as Hazardous Chemical Waste. These are typically at high concentrations and should be collected for chemical waste disposal.[2] | Autoclaving or dilution and disposal down the sink.[2] |
| Contaminated Media | If the antibiotic is heat-labile and institutional policy allows, it may be autoclaved. Otherwise, it must be treated as chemical waste.[2] | Pouring directly down the drain. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. Always prioritize safety and consult your institutional guidelines as the definitive source of information.
References
Essential Safety and Logistical Information for Handling Micrococcin P1
For researchers, scientists, and drug development professionals, the safe and effective handling of Micrococcin P1 is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Properties of this compound
This compound is a macrocyclic peptide antibiotic. A summary of its key properties is provided in the table below.
| Property | Value |
| CAS Number | 67401-56-3[1] |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆[1] |
| Molecular Weight | 1144.4 g/mol [1] |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol[1] |
Personal Protective Equipment (PPE)
A risk assessment is the first step in determining the appropriate PPE for handling this compound. The following table outlines the recommended PPE based on general laboratory safety guidelines and the nature of the compound.
| Body Area | Personal Protective Equipment | Standard | Rationale |
| Hands | Chemical-resistant gloves (Nitrile) | ASTM F739 | To protect hands from potential skin irritation or absorption. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | To protect eyes from splashes or aerosols. |
| Body | Laboratory coat | To protect skin and clothing from contamination. | |
| Respiratory | Use in a well-ventilated area. A respirator may be required for procedures that generate dusts or aerosols. | NIOSH-approved | To prevent inhalation of the compound. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial to ensure safety and prevent contamination.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Eye Wash Station & Safety Shower: Ensure easy access to a functional eye wash station and safety shower.
Procedural Steps for Handling
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Have all necessary equipment and reagents readily available.
-
-
Weighing and Reconstitution:
-
If working with the solid form, weigh the required amount in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
When reconstituting, add the solvent slowly to the vial to avoid splashing. This compound is soluble in DMF, DMSO, ethanol, and methanol[1].
-
-
Experimental Use:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Keep containers with this compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate disinfectant.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health hazards.
Waste Segregation
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures. As an antibiotic, it is crucial to prevent its release into the environment, which could contribute to antibiotic resistance[2].
Spill Response
In the event of a spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill with absorbent materials.
-
Clean-up:
-
For small spills, wear appropriate PPE and clean the area with an absorbent material. Place the used absorbent material in the hazardous solid waste container.
-
For large spills, contact your institution's EHS department immediately.
-
-
Decontaminate: After the spill is cleaned up, decontaminate the area with an appropriate disinfectant.
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
